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  • Product: (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid
  • CAS: 2377770-18-6

Core Science & Biosynthesis

Foundational

synthesis pathway of (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid

An In-Depth Technical Guide to the Synthesis of (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid Abstract (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid, also known as MeO-2PACz, is a carbazole derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid

Abstract

(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid, also known as MeO-2PACz, is a carbazole derivative of significant interest in the fields of materials science and drug development. Its structure, featuring an electron-rich 3,6-dimethoxycarbazole core linked to a phosphonic acid anchoring group, makes it an exemplary molecule for creating self-assembled monolayers (SAMs). These SAMs are particularly effective as hole-transport layers in high-efficiency perovskite and polymer solar cells.[1][2] The phosphonic acid moiety provides a strong binding affinity to metal oxide surfaces like indium tin oxide (ITO), while the carbazole unit facilitates efficient charge transport.[3][4] This guide provides a comprehensive, in-depth technical overview of a reliable and efficient multi-step synthesis pathway for this compound, intended for researchers, chemists, and professionals in drug development and materials science. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and discuss the mechanisms of the key transformations involved.

Introduction: The Significance of Carbazole Phosphonic Acids

Carbazole derivatives form a cornerstone of modern organic electronics and medicinal chemistry, prized for their unique photophysical properties and biological activities.[5][6] The rigid, planar structure of the carbazole nucleus provides excellent thermal stability and charge-carrying capabilities. When functionalized with phosphonic acid groups, these molecules gain the ability to form robust, ordered self-assembled monolayers on various metal oxide substrates.[7]

Phosphonic acids (R-PO(OH)₂) are exceptional anchoring groups due to their ability to form strong, hydrolytically stable bonds with surfaces like ITO, ZnO, and TiO₂.[4] They serve as non-hydrolyzable mimics of phosphate groups, a property that is also leveraged in medicinal chemistry for designing enzyme inhibitors and therapeutic agents.[8][9] The combination of the carbazole and phosphonic acid functionalities in molecules like MeO-2PACz thus creates a powerful synergy, enabling precise interfacial engineering in advanced electronic devices and offering a versatile scaffold for drug design.[1][10]

This guide focuses on a validated three-step synthetic pathway, commencing from the commercially available 3,6-dimethoxy-9H-carbazole. The chosen route is logical, scalable, and relies on well-established, high-yielding chemical transformations.

Overall Synthetic Strategy

The synthesis of (2-(3,6-dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid is efficiently achieved through a three-step sequence. The strategy is designed to first install the ethyl linker onto the carbazole nitrogen, followed by the introduction of the phosphonate ester, which is then hydrolyzed in the final step to yield the target phosphonic acid.

The pathway is as follows:

  • N-Alkylation: The acidic N-H proton of 3,6-dimethoxy-9H-carbazole is deprotonated, and the resulting nucleophilic nitrogen is alkylated with 1,2-dibromoethane to introduce the 2-bromoethyl side chain.

  • Michaelis-Arbuzov Reaction: The resulting 9-(2-bromoethyl)-3,6-dimethoxy-9H-carbazole undergoes a classic Michaelis-Arbuzov reaction with triethyl phosphite to form the corresponding diethyl phosphonate ester.

  • Hydrolysis (Dealkylation): The diethyl phosphonate ester is hydrolyzed under acidic conditions to afford the final product, (2-(3,6-dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Michaelis-Arbuzov Reaction cluster_2 Step 3: Hydrolysis A 3,6-Dimethoxy-9H-carbazole B 9-(2-Bromoethyl)-3,6-dimethoxy-9H-carbazole A->B 1,2-Dibromoethane, KOH, PT-Catalyst C Diethyl [2-(3,6-dimethoxy-9H-carbazol-9-yl)ethyl]phosphonate B->C P(OEt)₃, Heat D (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid C->D Conc. HCl, Reflux

Caption: Overall three-step synthetic workflow.

Detailed Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 9-(2-Bromoethyl)-3,6-dimethoxy-9H-carbazole

This initial step involves the N-alkylation of the carbazole ring. The nitrogen proton in carbazole is weakly acidic (pKa ≈ 17) and requires a moderately strong base for deprotonation. The use of potassium hydroxide (KOH) in conjunction with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is a highly effective and scalable method.

Causality: The reaction is performed in a two-phase system or a polar aprotic solvent. The phase-transfer catalyst is crucial; the lipophilic tetrabutylammonium cation (Bu₄N⁺) pairs with the hydroxide anion (OH⁻), transporting it into the organic phase where it can deprotonate the carbazole. The resulting carbazolide anion then readily reacts with 1,2-dibromoethane in an Sₙ2 reaction.[11] Using a large excess of 1,2-dibromoethane minimizes the formation of the dimerized by-product.

Protocol:

  • To a stirred solution of 3,6-dimethoxy-9H-carbazole (1 eq.) in a suitable solvent (e.g., Toluene or DMF), add powdered potassium hydroxide (3 eq.) and tetrabutylammonium bromide (0.1 eq.).

  • Add 1,2-dibromoethane (10 eq., serving as both reactant and solvent if desired) to the mixture.

  • Heat the reaction mixture to 70-80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove excess 1,2-dibromoethane.

  • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the product as a solid.

Reagent/ParameterMolar Ratio/ValuePurpose
3,6-Dimethoxy-9H-carbazole1 eq.Starting Material
1,2-Dibromoethane10 eq.Alkylating Agent
Potassium Hydroxide (KOH)3 eq.Base
Tetrabutylammonium Bromide0.1 eq.Phase-Transfer Catalyst
Temperature70-80 °CReaction Condition
Expected Yield 75-90%
Step 2: Synthesis of Diethyl [2-(3,6-dimethoxy-9H-carbazol-9-yl)ethyl]phosphonate

This transformation is a classic Michaelis-Arbuzov reaction, a cornerstone for forming carbon-phosphorus bonds.[12] The reaction proceeds by converting a trivalent phosphorus ester (triethyl phosphite) into a pentavalent phosphonate ester via reaction with an alkyl halide.[13]

Mechanism & Causality: The reaction is initiated by the nucleophilic attack of the phosphorus atom of triethyl phosphite on the electrophilic carbon of the 2-bromoethyl group, displacing the bromide ion in an Sₙ2 fashion. This forms a quasi-phosphonium salt intermediate. The displaced bromide anion then attacks one of the ethyl groups on the phosphonium salt in a second Sₙ2 reaction, leading to the formation of the stable P=O bond of the phosphonate and releasing bromoethane as a volatile by-product. The reaction is typically driven to completion by heating, which facilitates both Sₙ2 steps and removes the bromoethane by-product.[14]

Caption: Mechanism of the Michaelis-Arbuzov reaction.

Protocol:

  • Place 9-(2-bromoethyl)-3,6-dimethoxy-9H-carbazole (1 eq.) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add an excess of triethyl phosphite (5-10 eq.). Triethyl phosphite often serves as both the reactant and the solvent.

  • Heat the mixture to 150-160 °C and maintain it at this temperature for 12-24 hours.[15]

  • Monitor the reaction by TLC or ³¹P NMR spectroscopy until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess triethyl phosphite under high vacuum at an elevated temperature (e.g., 100 °C) to yield the crude diethyl phosphonate as an oil or solid.

  • This crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

Reagent/ParameterMolar Ratio/ValuePurpose
9-(2-bromoethyl)...carbazole1 eq.Substrate
Triethyl phosphite5-10 eq.Phosphonating Agent
Temperature150-160 °CReaction Condition
Expected Yield >95% (crude)
Step 3: Synthesis of (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid

The final step is the cleavage of the ethyl esters from the phosphonate to generate the free phosphonic acid. Acid-catalyzed hydrolysis is a robust and straightforward method for this transformation.

Causality: Refluxing the diethyl phosphonate ester with a strong mineral acid like concentrated hydrochloric acid (HCl) results in the hydrolysis of the P-O-Et ester bonds. The reaction is an equilibrium process, but the use of a large excess of water and the removal of the ethanol by-product drives the reaction to completion. An alternative, milder method involves the use of bromotrimethylsilane (TMSBr), which cleaves the esters to form a silylated intermediate, followed by quenching with an alcohol like methanol or water.

Protocol (Acid Hydrolysis):

  • To the crude diethyl [2-(3,6-dimethoxy-9H-carbazol-9-yl)ethyl]phosphonate (1 eq.), add a mixture of concentrated hydrochloric acid and water (e.g., 6M HCl).

  • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.

  • Upon completion, a precipitate often forms as the product is typically less soluble in the acidic aqueous medium.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water to remove any residual acid and salts.

  • Dry the product under vacuum to yield the final phosphonic acid as a solid. Further purification can be achieved by recrystallization if needed.

Reagent/ParameterMolar Ratio/ValuePurpose
Diethyl ...phosphonate1 eq.Substrate
Concentrated HClExcessHydrolysis Reagent
TemperatureReflux (~110 °C)Reaction Condition
Expected Yield 80-95%

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: To confirm the proton environment, including the aromatic signals of the carbazole core, the methoxy singlets, and the characteristic multiplets of the ethyl-phosphonate chain.

    • ¹³C NMR: To verify the carbon skeleton of the molecule.

    • ³¹P NMR: A crucial technique to confirm the formation of the phosphonate. The diethyl ester intermediate will show a signal around +25 to +30 ppm, while the final phosphonic acid will have a signal in the +15 to +25 ppm range (chemical shifts can be solvent-dependent).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds (e.g., via ESI-MS).

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the production of (2-(3,6-dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid. By leveraging fundamental organic reactions including N-alkylation under phase-transfer catalysis, the Michaelis-Arbuzov reaction, and acid-catalyzed hydrolysis, this protocol allows for the synthesis of a high-value compound critical for advancements in organic electronics. The self-validating nature of each step, supported by mechanistic understanding and clear protocols, ensures that researchers can confidently reproduce this synthesis for applications in materials science and beyond.

References

  • Holý, A. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. [Link]

  • Hernández-Vázquez, E., et al. (2019). Phosphinic acids: current status and potential for drug discovery. Future Medicinal Chemistry. [Link]

  • Steinke, F., et al. (2022). Synthesis and Structure Evolution in Metal Carbazole Diphosphonates Followed by Electron Diffraction. Inorganic Chemistry. [Link]

  • Valiaeva, N., et al. (2011). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. Chemical Reviews. [Link]

  • Paek, S., et al. (2018). Synthesis of the rod-shape carbazole-based phosphonic acid. KTU ePubl. [Link]

  • Reddy, V. P., et al. (2019). Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs. ResearchGate. [Link]

  • Buchaca, E., et al. (2010). N-Carbazolylmethylphosphonic acid—synthesis, metal coordination, emissive aggregate formation and spectroscopic features. New Journal of Chemistry. [Link]

  • Kumar, V., et al. (2024). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Figure S1. Synthesis of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid... [Link]

  • Wang, G-F., et al. (2018). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. RSC Advances. [Link]

  • Al-Hokbany, N., & Al-mutabagani, L. (2024). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. DOI. [Link]

  • Steinke, F., et al. (2022). Synthesis and Structure Evolution in Metal Carbazole Diphosphonates Followed by Electron Diffraction. ACS Publications. [Link]

  • Munawar, S., et al. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Publishing. [Link]

  • Nguyen, T. L. H., et al. (2024). Recent Achievements in the Synthesis of Carbazole Derivatives. R Discovery. [Link]

  • Kolodych, S., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules. [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]

  • Goudarzi, A., et al. (2024). Solvent and Deposition Method-Driven Optimization of Carbazole Phosphonic Acid Monolayers for Controlled Perovskite Growth on ITO Substrates. The Journal of Physical Chemistry C. [Link]

  • The Organic Chemistry Tutor. (2019). formation of phosphonate esters with the Arbuzov reaction. YouTube. [Link]

  • Lansac, N. B., et al. (2021). Structure of Layers Formed by [2-(3,6-Disubstituted-9Hcarbazol-9-yl)ethyl]phosphonic Acids on Metal Oxides. ChemRxiv. [Link]

Sources

Exploratory

A Technical Guide to the Electronic Properties of Dimethoxy Carbazole Phosphonic Acids for Advanced Optoelectronic Applications

Introduction: The Pivotal Role of Carbazole-Based Materials in Optoelectronics Carbazole and its derivatives have emerged as a cornerstone in the field of organic electronics, prized for their robust, planar π-conjugated...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Carbazole-Based Materials in Optoelectronics

Carbazole and its derivatives have emerged as a cornerstone in the field of organic electronics, prized for their robust, planar π-conjugated structure that facilitates efficient charge transport and luminescence.[1] The inherent rigidity and electron-donating nature of the carbazole moiety make it an exceptional building block for materials used in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic photovoltaics.[1][2] The introduction of a phosphonic acid group provides a critical anchoring point to metal oxide surfaces, such as indium tin oxide (ITO), enhancing interfacial contact and facilitating efficient charge injection or extraction.[3][4]

This technical guide focuses on a specific and highly promising class of these materials: dimethoxy carbazole phosphonic acids. The addition of electron-donating methoxy groups to the carbazole core offers a powerful tool for fine-tuning the electronic properties of the molecule, namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and consequently, the electronic bandgap. Understanding and controlling these parameters is paramount for designing high-performance devices with optimized energy level alignment and charge carrier dynamics. This guide will provide an in-depth analysis of the electronic structure of dimethoxy carbazole phosphonic acids, the methodologies used to characterize them, and the impact of isomeric variations on their performance in optoelectronic applications.

I. Fundamental Electronic Properties: HOMO, LUMO, and the Bandgap

The performance of an organic semiconductor in an optoelectronic device is fundamentally governed by its frontier molecular orbitals: the HOMO and the LUMO. The energy of the HOMO level dictates the material's ability to donate an electron (act as a hole-transport material), while the LUMO level determines its electron-accepting capability. The energy difference between the HOMO and LUMO is the electronic bandgap (Eg), which dictates the wavelength of light a material can absorb or emit.[5]

For hole-transporting materials like dimethoxy carbazole phosphonic acids, a high-lying HOMO level that is well-aligned with the valence band of the adjacent active layer (e.g., a perovskite absorber) is crucial for efficient hole extraction. The LUMO level, in turn, should be sufficiently high to block the transport of electrons, preventing charge recombination at the interface.

The strategic placement of methoxy (–OCH3) substituents on the carbazole core significantly influences these energy levels. As electron-donating groups, they tend to raise the HOMO level, which can be beneficial for reducing the energy barrier for hole injection. However, the precise impact on both HOMO and LUMO levels, and thus the bandgap, is highly dependent on the position of these substituents on the carbazole ring.

II. Isomeric Effects: The Influence of Methoxy Group Positioning

The substitution pattern of the methoxy groups on the carbazole ring gives rise to different isomers of dimethoxy carbazole phosphonic acid, with the 2,7- and 3,6-disubstituted variants being of particular interest. Theoretical and experimental studies have shown that this seemingly subtle structural change can lead to significant differences in the electronic properties and, consequently, device performance.

For instance, computational studies on related carbazole derivatives have demonstrated that the distribution of the HOMO and LUMO can be non-uniform across the molecule and is sensitive to the positions of the methoxy groups.[6][7] Research comparing various carbazole-based phosphonic acids has revealed that substituents at the 3,6 positions can lead to higher fill factors in perovskite solar cells compared to those with substituents at the 2,7 positions.[8][9] This highlights the critical importance of precise isomeric control during the synthesis of these materials for targeted applications.

Below is a diagram illustrating the molecular structures of the 2,7- and 3,6-dimethoxy carbazole phosphonic acid backbones.

cluster_27 2,7-Dimethoxy Carbazole Phosphonic Acid (Backbone) cluster_36 3,6-Dimethoxy Carbazole Phosphonic Acid (Backbone) 2,7-Structure Molecular Structure 3,6-Structure Molecular Structure

Molecular backbones of 2,7- and 3,6-dimethoxy carbazole phosphonic acid.

III. Methodologies for Determining Electronic Properties

A combination of experimental and computational techniques is employed to accurately determine the HOMO, LUMO, and bandgap of dimethoxy carbazole phosphonic acids.

A. Experimental Techniques

1. Cyclic Voltammetry (CV): This electrochemical method is widely used to estimate the HOMO and LUMO energy levels.[5] By measuring the oxidation and reduction potentials of the molecule in solution, one can correlate these values to the energies required to remove or add an electron, respectively.

Experimental Protocol for Cyclic Voltammetry:

  • Solution Preparation: Dissolve a small, precise amount of the dimethoxy carbazole phosphonic acid derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Utilize a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen. Scan the potential of the working electrode and record the resulting current.

  • Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram. The HOMO and LUMO levels can then be estimated using empirical formulas relative to a reference compound like ferrocene/ferrocenium (Fc/Fc+).

2. UV-Visible (UV-Vis) Spectroscopy: This technique is used to determine the optical bandgap of the material. The molecule is dissolved in a suitable solvent, and its absorption spectrum is recorded. The onset of the absorption peak in the long-wavelength region corresponds to the energy required for the HOMO-LUMO transition.

3. Photoelectron Spectroscopy (PES): PES provides a direct measurement of the occupied electronic states.[5] Ultraviolet Photoelectron Spectroscopy (UPS) is specifically used to determine the HOMO level by measuring the kinetic energy of electrons ejected from the material upon irradiation with UV light. Conversely, Inverse Photoelectron Spectroscopy (IPES) can be used to probe the unoccupied states and determine the LUMO level.[10][11]

The following diagram illustrates a generalized workflow for the experimental characterization of these materials.

Synthesis Synthesis of Dimethoxy Carbazole Phosphonic Acid CV Cyclic Voltammetry (CV) Synthesis->CV UVVis UV-Vis Spectroscopy Synthesis->UVVis PES Photoelectron Spectroscopy (UPS/IPES) Synthesis->PES HOMO_LUMO HOMO & LUMO Energy Levels CV->HOMO_LUMO Estimation Bandgap Electronic Bandgap UVVis->Bandgap Optical Bandgap PES->HOMO_LUMO Direct Measurement HOMO_LUMO->Bandgap Calculation

Workflow for experimental determination of electronic properties.
B. Computational Methods

Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to calculate the electronic structure of molecules.[5][12] It can provide theoretical estimations of HOMO and LUMO energies, as well as the overall molecular geometry and electron distribution.[6][13] Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, providing a theoretical value for the optical bandgap.[12][13] These computational approaches are invaluable for screening new molecular designs and understanding the underlying structure-property relationships before undertaking laborious synthesis and experimentation.

IV. Summary of Electronic Properties

While the exact values for a generic "dimethoxy carbazole phosphonic acid" are not singularly defined due to isomeric differences, the available literature on closely related derivatives provides a valuable range for these properties. The table below summarizes typical values found for methoxy-substituted carbazole phosphonic acid derivatives.

DerivativeHOMO (eV)LUMO (eV)Bandgap (Eg) (eV)MethodReference(s)
3,6-Dimethoxy-substituted derivatives-5.1 to -5.3-1.9 to -2.1~3.0 - 3.2DFT, CV[9]
General Carbazole-based Phosphonic Acids-5.1 to -5.7-2.0 to -2.5VariesDFT, CV, UPS[8][14]

Note: These values are indicative and can vary based on the specific molecular structure, experimental conditions, and computational methods employed.

The relationship between these energy levels is depicted in the following energy level diagram.

cluster_axis Energy (eV) cluster_levels Molecular Orbitals E_axis_top E_axis_bottom E_axis_top->E_axis_bottom LUMO LUMO HOMO HOMO LUMO->HOMO Electronic Bandgap (Eg)

Energy level diagram illustrating HOMO, LUMO, and the electronic bandgap.

V. Conclusion and Future Outlook

Dimethoxy carbazole phosphonic acids represent a versatile and highly tunable class of materials for advanced optoelectronic applications. Their electronic properties, particularly the HOMO and LUMO energy levels, can be strategically modulated through the precise positioning of the methoxy substituents on the carbazole core. This allows for the rational design of molecules with optimized energy level alignment for specific device architectures, leading to enhanced performance and stability.

The combination of experimental techniques like cyclic voltammetry and photoelectron spectroscopy with computational methods such as Density Functional Theory provides a comprehensive toolkit for characterizing these materials and predicting their behavior. As the demand for more efficient and stable organic electronic devices continues to grow, the continued exploration and functionalization of carbazole phosphonic acid derivatives will undoubtedly play a crucial role in advancing the field. Future research will likely focus on synthesizing novel derivatives with even more finely tuned electronic properties and exploring their application in next-generation devices such as tandem solar cells and flexible electronics.

References

  • Precisely Examining the LUMO Levels of Organic Semiconductors.
  • Understanding HOMO and LUMO in Chemistry - Ossila.
  • Asymmetric Diphenylamine-Functionalized Carbazole-Phosphonic Acid Derivatives as Hole-Transporting Materials Enabling Inverted Perovskite Solar Cells >20% Efficiency - ACS Publications.
  • The transport gap of organic semiconductors studied using the combination of direct and inverse photoemission - Technische Universität Chemnitz.
  • Synthesis and electro-optical properties of carbazole derivatives with high band gap energy.
  • On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - RSC Publishing.
  • Rational Molecular Design of Soluble Carbazole Phosphonic Acid for Hybrid Hole Transport Layers Enabling High-Efficiency Sky-Blue Perovskite LEDs - CityUHK Scholars.
  • Investigating energy level alignments at organic–organic interfaces in practical devices - AIP Publishing - AIP.ORG.
  • Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations - Arabian Journal of Chemistry.
  • Self-Organized Carbazole Phosphonic Acid Additives at Buried Interface Enhance Efficiency of Blue Perovskite LEDs | ACS Energy Letters.
  • Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance - Materials Advances (RSC Publishing).
  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC.
  • Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.
  • HOMO and LUMO levels of compounds 1, 3, and 4c a - ResearchGate.
  • First principles study of electronic and nonlinear optical properties of A–D–π–A and D–A–D–π–A configured compounds containing novel quinoline–carbazole derivatives - PMC.
  • The calculated HOMO and LUMO energy levels for various carbazole‐based... | Download Scientific Diagram - ResearchGate.
  • Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met - Worldwidejournals.com.
  • Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance - ResearchGate.
  • Investigate the stability and opto-electronic properties of carbazole and its derivatives via quantum-chemical calculations | Dong Thap University Journal of Science.
  • Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes.
  • Theoretically studying the optoelectronic properties of oligomers based on 2.7-divinyl-cabazole - Redalyc.
  • Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods - Scholarena.
  • [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid self-assembled monolayer alternatives for application in optoelectronics / - KTU ePubl.

Sources

Foundational

Advanced Thermal Stability and Degradation Profiling of Carbazole Phosphonic Acid Derivatives

Executive Summary Carbazole phosphonic acid derivatives—such as 2PACz, MeO-2PACz, and Me-4PACz—have revolutionized the architecture of high-efficiency inverted perovskite solar cells (PSCs) and organic light-emitting dio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbazole phosphonic acid derivatives—such as 2PACz, MeO-2PACz, and Me-4PACz—have revolutionized the architecture of high-efficiency inverted perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). By acting as self-assembled monolayers (SAMs), these molecules provide near-perfect energy level alignment and hole extraction[1]. However, their thermal stability dictates their processability. While solution processing is common, upscaling these technologies requires Vacuum Thermal Evaporation (VTE).

As an application scientist, understanding the thermal limits of these molecules is non-negotiable. This whitepaper provides a comprehensive mechanistic analysis of the thermal degradation pathways of carbazole phosphonic acids, the impact of molecular substituents on degradation temperatures ( ), and self-validating experimental protocols to ensure pristine device integration.

The Mechanistic Basis of Thermal Instability

The molecular architecture of a carbazole phosphonic acid SAM presents a dichotomy in thermal robustness. The carbazole core is inherently stable, often exhibiting glass transition temperatures ( ) exceeding 130 °C and high thermal decomposition thresholds[2]. However, the alkyl-phosphonic acid anchoring group introduces critical thermal vulnerabilities[3].

At temperatures exceeding 200 °C, the phosphonic acid functional groups (–PO(OH)₂) undergo a dehydration condensation reaction . This intermolecular process releases water and forms phosphonic anhydride networks characterized by –P–O–P– bonds[1].

Causality in Processing Failure: When this condensation occurs inside a vacuum crucible, the material undergoes liquefaction and polymerization rather than clean sublimation. This leaves residual powders in the crucible, severely compromising the deposition rate and the purity of the vacuum-deposited film[3].

degradation_pathways A Carbazole Phosphonic Acid (Intact SAM) B Thermal Stress (> 200 °C) A->B Heating C Dehydration Condensation (-H₂O) B->C Intermolecular Reaction E Substituent Cleavage (Halogen / CF₃ Loss) B->E Bond Weakening (Steric/Electronic) D Phosphonic Anhydride (-P-O-P- Network) C->D Polymerization

Caption: Thermal degradation pathways of carbazole phosphonic acid SAMs.

Structure-Property Relationships: Substituent Effects on Degradation

Modifying the carbazole core with halogens or functional groups is a standard strategy to tune the work function and interfacial dipole of the SAM. However, these modifications profoundly impact thermal stability. Thermogravimetric analysis (TGA) reveals a distinct trend in the 5% weight loss temperature ( ) based on the chosen substituent[4].

Quantitative Thermal Profiling of Substituted 2PACz Derivatives
MoleculeSubstituent (°C)Mechanistic Cause of Degradation Shift
1F-2PACz Fluorine (-F)315High electronegativity, strong C-F bond
1Cl-2PACz Chlorine (-Cl)305Moderate atomic radius, stable C-Cl bond
1Br-2PACz Bromine (-Br)254Increased steric hindrance, weaker C-Br bond
1I-2PACz Iodine (-I)210Large atomic radius, highly labile C-I bond
1CF₃-2PACz Trifluoromethyl (-CF₃)156Extreme electron-withdrawing nature, severe bond weakening

Causality of the Trend: The gradual decrease in correlates directly with increasing halogen size and electron-withdrawing capability. The larger atomic radii (e.g., Iodine) create steric hindrance, while strong electron-withdrawing groups (e.g., -CF₃) weaken the covalent bond between the carbazole core and the substituent. This leads to premature thermal cleavage of the functional group before the onset of phosphonic acid condensation[4].

Standardized Protocols for Thermal Profiling and Deposition

To ensure reproducibility and prevent catastrophic failure during VTE, a self-validating thermal profiling system must be employed. The following workflows are designed to establish the absolute thermal processing window and execute flawless vacuum deposition.

Protocol 1: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: Determine the absolute thermal processing window ( to ) to define safe evaporation limits.

  • Sample Preparation: Purify the synthesized carbazole phosphonic acid via multi-step recrystallization.

    • Causality: Residual synthetic solvents can artificially lower the apparent , leading to false instability readings.

  • Atmosphere Control: Load 5–10 mg into an alumina crucible and purge the furnace with high-purity Nitrogen (N₂) at 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation, ensuring that the measured weight loss is purely a function of thermal cleavage rather than combustion.

  • Heating Profile: Apply a linear heating ramp of 10 °C/min from 25 °C to 600 °C.

  • Data Extraction: Identify the from the TGA curve. Simultaneously, use the DSC heat flow data to identify baseline shifts corresponding to the glass transition ( ).

    • Validation Check: The maximum allowable crucible temperature for VTE must be set at least 50 °C below and strictly below 200 °C to prevent –P–O–P– formation[3].

Protocol 2: Vacuum Thermal Evaporation (VTE) of SAMs

Objective: Achieve conformal, chemisorbed monolayer coverage without inducing thermal polymerization.

  • Crucible Loading: Load the thermally profiled SAM powder into a low-temperature Knudsen effusion cell.

  • Vacuum Environment: Evacuate the chamber to a base pressure of mbar.

    • Causality: High vacuum lowers the required sublimation temperature, mitigating the risk of reaching the 200 °C dehydration threshold.

  • Sublimation Control: Ramp the crucible temperature slowly (e.g., 1 °C/min) to a steady state of 120–150 °C. Monitor the deposition rate using a Quartz Crystal Microbalance (QCM), targeting a highly controlled rate of 0.1 Å/s.

  • Post-Deposition Annealing (Critical Step): Transfer the substrate to an N₂ glovebox and anneal at 100 °C for 5 minutes. Wash with anhydrous ethanol, followed by a second 100 °C anneal.

    • Causality: Evaporated films often deposit as thick, physisorbed multilayers. Annealing and washing remove excess unbound molecules, leaving only the chemisorbed monolayer bound via bidentate or tridentate linkages to the metal oxide substrate (e.g., ITO or NiOx)[1][5].

experimental_workflow S1 1. Material Purification (Sublimation / Recrystallization) S2 2. TGA & DSC Profiling (Determine T_d5% and T_g) S1->S2 Validate Purity S3 3. Vacuum Thermal Evaporation (Crucible Temp < 150 °C) S2->S3 Set Process Limits S4 4. Post-Deposition Annealing (100 °C, 5 min in N₂) S3->S4 Remove Physisorbed Molecules S5 5. Device Integration (Perovskite / OLED Stack) S4->S5 Covalent Anchoring

Caption: Self-validating workflow for thermal profiling and vacuum deposition.

Conclusion

The integration of carbazole phosphonic acid derivatives into next-generation optoelectronics hinges on mastering their thermal behavior. By understanding the competitive degradation pathways—namely, phosphonic acid dehydration versus substituent cleavage—researchers can rationally design molecules and deposition protocols that bypass these thermal limits. Implementing rigorous thermal profiling and kinetic control during vacuum deposition ensures both high device efficiency and long-term operational stability[6].

Sources

Exploratory

optoelectronic properties of (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid

An In-Depth Technical Guide for Materials Scientists and Device Engineers Executive Summary The rapid evolution of optoelectronic devices—ranging from high-efficiency photovoltaics to wearable bio-electronic sensors used...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Materials Scientists and Device Engineers

Executive Summary

The rapid evolution of optoelectronic devices—ranging from high-efficiency photovoltaics to wearable bio-electronic sensors used in drug development diagnostics—demands interfaces with near-zero non-radiative recombination losses. MeO-2PACz (chemically known as (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid) has emerged as a disruptive Self-Assembled Monolayer (SAM) molecule. By forming a conformal, single-molecule-thick layer on metal oxides, MeO-2PACz dynamically tunes the work function of substrates, passivates interfacial defects, and facilitates lossless charge extraction.

While traditionally utilized as a Hole Transport Layer (HTL) in inverted (p-i-n) perovskite solar cells, recent breakthroughs have also demonstrated its efficacy as a dopant-free electron-selective contact in silicon photovoltaics. This whitepaper deconstructs the optoelectronic properties of MeO-2PACz, detailing the mechanistic causality behind its performance and providing field-proven protocols for its integration.

Molecular Architecture & Mechanistic Causality

The optoelectronic superiority of MeO-2PACz is not accidental; it is the result of precise molecular tailoring. The molecule consists of three functional domains, each engineered for a specific physical interaction :

  • The Carbazole Core (Charge Transport): The extended π -conjugated carbazole ring provides the fundamental pathway for high-mobility charge transport. Its rigid, planar structure facilitates strong intermolecular π−π stacking, ensuring efficient lateral and vertical charge transfer.

  • 3,6-Dimethoxy Substituents (Energy Level Tuning): The addition of electron-donating methoxy (-OCH₃) groups at the 3 and 6 positions of the carbazole core is the critical differentiator from baseline 2PACz. These groups push the Highest Occupied Molecular Orbital (HOMO) to a shallower level (~ -5.36 eV). This precise energy level perfectly aligns with the Valence Band Maximum (VBM) of low-bandgap photoactive materials (e.g., FAPbI₃), eliminating the energy barrier for hole extraction.

  • Ethylphosphonic Acid Anchor (Chemisorption): The phosphonic acid group (-PO(OH)₂) undergoes a dehydration condensation reaction with surface hydroxyl (-OH) groups on metal oxides (like ITO or NiOₓ). This forms robust bidentate or tridentate covalent bonds, creating a strong interfacial dipole that shifts the vacuum level of the substrate and suppresses Fermi level pinning.

EnergyAlignment ITO ITO Substrate (WF: ~4.7 eV) SAM MeO-2PACz SAM (HOMO: ~ -5.36 eV) ITO->SAM Hole Extraction Perovskite Perovskite Layer (VBM: ~ -5.40 eV) SAM->Perovskite Hole Transfer ETL ETL (e.g., C60) (LUMO: ~ -4.0 eV) Perovskite->ETL Electron Transfer

Figure 1: Energy level alignment and charge transfer dynamics across the MeO-2PACz interface.

Quantitative Optoelectronic Profile

To facilitate material selection and experimental design, the core optoelectronic and physical properties of MeO-2PACz are summarized below.

PropertyValueMechanistic Implication
Molecular Weight 335.33 g/mol Dictates the mass required for the standard 1 mM spin-coating solution (~0.335 mg/mL) .
HOMO Level ~ -5.36 eVEnsures barrier-free hole extraction from deep-valence-band photoactive layers.
LUMO Level ~ -2.36 eVProvides a massive energy barrier (~3.0 eV bandgap) to effectively block electron leakage.
Contact Resistivity 7.79 mΩ·cm²Enables linear ohmic contact and suppresses Fermi level pinning at metal interfaces .
Al Work Function Shift 4.25 eV → 3.50 eVLowers the Schottky barrier, enhancing electron tunneling in silicon architectures .
Anchoring Mechanism Covalent CondensationForms highly stable bidentate/tridentate bonds, preventing layer delamination under thermal stress.

Standardized Experimental Protocol: SAM Deposition

The successful implementation of MeO-2PACz relies entirely on achieving a true, densely packed monolayer. Physisorbed multilayers act as insulating barriers. The following self-validating protocol ensures optimal chemisorption and device reproducibility.

Workflow Step1 1. Surface Activation UV-Ozone treatment (15 min) Generates -OH anchoring sites Step2 2. SAM Deposition Spin-coat 1 mM MeO-2PACz 3000 rpm for 50 s Step1->Step2 Step3 3. Chemisorption Anneal 100 °C for 10 min Drives condensation reaction Step2->Step3 Step4 4. Multi-layer Removal Solvent wash (IPA) & Spin-dry Ensures true monolayer Step3->Step4 Step5 5. Quality Control Contact Angle & UPS Validates work function shift Step4->Step5

Figure 2: Self-validating experimental workflow for MeO-2PACz monolayer deposition.

Step-by-Step Methodology & Causality
  • Substrate Activation (Critical Pre-requisite):

    • Action: Subject the ITO or NiOₓ substrates to UV-Ozone or Oxygen Plasma treatment for 15 minutes immediately prior to deposition.

    • Causality: Phosphonic acids cannot bind to bare metal. This step generates a high density of reactive surface hydroxyl (-OH) groups, which act as the necessary anchoring sites for the SAM.

  • Solution Preparation:

    • Action: Dissolve 1 mg of MeO-2PACz in 20 µL of anhydrous Dimethylformamide (DMF), then dilute with 980 µL of anhydrous Isopropanol (IPA) or Ethanol to achieve a ~1 mM concentration .

    • Causality: The low concentration prevents severe aggregation, while the DMF co-solvent ensures complete dissolution of the carbazole core before dispersion in the primary alcohol solvent.

  • Spin-Coating:

    • Action: Dynamically dispense 40 µL of the solution onto the substrate and spin at 3000 rpm for 50 seconds.

  • Thermal Annealing (Chemisorption):

    • Action: Transfer the substrate to a hotplate at 100 °C for 10 minutes.

    • Causality: Room-temperature deposition only results in weak hydrogen bonding. Thermal energy is required to drive the dehydration condensation reaction, releasing water and forming strong covalent P-O-Metal bonds.

  • Solvent Wash (The Monolayer Guarantee):

    • Action: Cool the substrate, pool pure anhydrous IPA on the surface, and spin at 3000 rpm for 30 seconds to dry. Bake again at 100 °C for 5 minutes.

    • Causality: This step washes away unbound, physisorbed MeO-2PACz molecules. Without this step, excess molecules form an insulating multilayer that blocks quantum tunneling of charge carriers, drastically reducing the Fill Factor (FF) of the device.

  • Validation:

    • Action: Measure the water contact angle. A successful MeO-2PACz deposition will shift the highly hydrophilic activated ITO (~10°) to a moderately hydrophobic state (~60-70°).

Advanced Interfacial Engineering: Overcoming Hydrophobicity

While the hydrophobicity of the MeO-2PACz carbazole core protects the underlying substrate from moisture, it presents a distinct challenge: poor wettability for subsequent solution-processed layers. When depositing perovskite inks directly onto MeO-2PACz, the high contact angle can lead to high compressive strain and smaller grain sizes.

The Phenethylammonium Iodide (PEAI) Seed Layer Solution: To circumvent this, researchers have successfully introduced a PEAI seed layer at the MeO-2PACz/Perovskite interface .

  • Mechanism: The PEAI acts as an interfacial bridge. Its hydrophobic aromatic ring interacts with the MeO-2PACz core via π−π stacking, while its hydrophilic ammonium group (-NH₃⁺) points upward to coordinate with the PbI₂ in the perovskite precursor.

  • Impact: This simple modification improves SAM wettability, increasing the average perovskite grain size from 87 nm to 121 nm. Furthermore, it reduces bulk recombination velocity and extends carrier diffusion lengths, boosting the Power Conversion Efficiency (PCE) from 19.27% to 21.76% .

References

  • MeO-2PACz Self-Assembled Monolayer as a Dopant-Free Electron-Selective Contact for Significantly Enhanced Silicon Solar Cells. ACS Applied Energy Materials. Available at:[Link]

  • Enhancing the Growth Quality of Perovskite on MeO-2PACz by Introducing a Phenethylammonium Seed Layer. ACS Applied Energy Materials. Available at:[Link]

  • Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance. Materials Advances (RSC Publishing). Available at:[Link]

Protocols & Analytical Methods

Method

how to prepare self-assembled monolayers with (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid

Target Audience: Researchers, materials scientists, and device engineers in photovoltaics and optoelectronics. Introduction & Mechanistic Insights (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid, commonly known...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and device engineers in photovoltaics and optoelectronics.

Introduction & Mechanistic Insights

(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid, commonly known as MeO-2PACz (CAS No. 2377770-18-6), has revolutionized the fabrication of inverted (p-i-n) perovskite solar cells (PSCs) and organic photovoltaics[1]. By replacing traditional polymeric hole transport layers (HTLs) like PEDOT:PSS or metal oxides like NiOx, MeO-2PACz forms a true self-assembled monolayer (SAM) that drastically reduces parasitic absorption and non-radiative recombination[1][2].

The Causality of Molecular Design:

  • Anchoring Mechanism: The ethyl phosphonic acid tail undergoes a thermally driven dehydration condensation reaction with surface hydroxyl (-OH) groups on the substrate (e.g., ITO, FTO, or NiOx). This creates a robust, bidentate covalent bond that ensures long-term operational stability[2].

  • Hole Selectivity: The electron-rich 3,6-dimethoxycarbazole core establishes a highly favorable Highest Occupied Molecular Orbital (HOMO) level. This provides barrier-free hole extraction from the perovskite valence band while simultaneously blocking electrons, thereby maximizing the open-circuit voltage ( Voc​ )[1][2].

  • Surface Energy Tuning: The methoxy functional groups alter the hydrophilicity of the substrate, promoting the uniform nucleation of high-quality, large-grain perovskite crystals without the need for complex bulk additives[2][3].

G ITO ITO Substrate (WF ~4.7 eV) SAM MeO-2PACz SAM (HOMO ~-5.4 eV) ITO->SAM Covalent Anchor PVK Perovskite Layer (VB ~-5.5 eV) SAM->PVK Hole Extraction ETL Electron Transport (e.g., C60) PVK->ETL Electron Extraction Electrode Metal Electrode (Ag/Cu) ETL->Electrode Charge Collection

Fig 1. Energy level alignment and charge extraction workflow in a PSC using MeO-2PACz.

Materials and Reagents

  • SAM Precursor: MeO-2PACz powder (High purity, >99%). Store under ambient or inert conditions depending on the manufacturer's specific guidelines[4].

  • Solvents: Anhydrous Ethanol, Isopropanol (IPA), or N,N-Dimethylformamide (DMF)[1].

  • Substrates: Pre-patterned ITO or FTO-coated glass.

  • Optional Interlayers: A thin sputtered or spin-coated NiOx layer can be used as a primary scaffold to increase hydroxyl site density, improving SAM coverage[1][2]. A Phenethylammonium iodide (PEAI) seed layer can also be applied post-SAM to further reduce compressive strain in the perovskite[5].

Experimental Protocols

Self-Validation Note: To ensure a true monolayer is formed rather than an insulating multilayer, contact angle measurements should be taken before and after the dynamic washing step. A stabilized contact angle confirms the removal of physisorbed aggregates.

Protocol A: Spin-Coating Method (Standard Lab Scale)

This method is optimized for flat substrates and rapid device screening. All spin-coating steps should ideally be performed in a nitrogen-filled glovebox ( H2​O < 0.1 ppm, O2​ < 0.1 ppm)[2][4].

  • Solution Preparation: Dissolve MeO-2PACz in anhydrous ethanol to achieve a concentration of 1 mM (approx. 0.335 mg/mL)[1][2]. Alternatively, dissolve 1 mg in 20 μL anhydrous DMF, then dilute with 980 μL anhydrous ethanol or IPA[1]. Sonicate at 30–40 °C for 15 minutes to ensure complete dissolution[4].

  • Substrate Activation: Clean ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and IPA. Crucial Step: Treat substrates with UV-Ozone or Oxygen Plasma for 15–20 minutes immediately prior to deposition. This maximizes the density of surface hydroxyl (-OH) groups required for covalent anchoring[4].

  • Deposition: Dispense 40–100 μL of the MeO-2PACz solution onto the center of the substrate. Spin-coat at 3000 rpm for 30–50 seconds[1][2].

  • Primary Annealing: Transfer the substrate to a hotplate set at 100 °C for 10 minutes[1][4]. Causality: Thermal energy drives the dehydration condensation reaction, chemically binding the phosphonic acid to the ITO[2].

  • Dynamic Washing: To remove unbound, physisorbed molecules that act as charge transport barriers, dynamically wash the substrate. While spinning at 3000 rpm, dispense 100–200 μL of pure anhydrous ethanol or IPA onto the substrate 2–3 times[2][4].

  • Final Annealing: Anneal again at 100 °C for 5 minutes to remove residual solvent and finalize the monolayer structure[1].

Protocol B: Dip-Coating Method (Conformal & Tandem Scale)

Dip-coating is essential for textured substrates (e.g., silicon bottom cells in monolithic tandems) where spin-coating cannot provide conformal coverage[4].

  • Solution Preparation: Prepare a highly dilute 0.1 mM solution of MeO-2PACz in anhydrous ethanol[4].

  • Immersion: Submerge freshly UV-Ozone treated ITO substrates into the solution. Leave undisturbed for 2 to 12 hours at room temperature[4]. Causality: Extended immersion allows thermodynamically driven self-assembly, ensuring maximum packing density on complex topographies.

  • Rinsing and Annealing: Remove the substrates, rinse thoroughly with pure ethanol to remove unbound molecules, and anneal at 100 °C for 10 minutes[4].

Protocol Prep 1. Substrate Activation (UV-Ozone / O2 Plasma) Coat 3. Deposition (Spin @ 3000 rpm or Dip 2-12h) Prep->Coat Sol 2. Solution Prep (1 mM in Ethanol/IPA) Sol->Coat Anneal1 4. Primary Anneal (100 °C, 10 min) Coat->Anneal1 Drives Condensation Wash 5. Dynamic Wash (Pure Solvent Spin) Anneal1->Wash Removes Multilayers Anneal2 6. Final Anneal (100 °C, 5 min) Wash->Anneal2 Finalizes Monolayer

Fig 2. Step-by-step preparation workflow for MeO-2PACz self-assembled monolayers.

Quantitative Data Summaries

Table 1: Processing Parameters Comparison
ParameterSpin-Coating MethodDip-Coating Method
Optimal Concentration 1.0 mM (~0.335 mg/mL)[1]0.1 mM (~0.0335 mg/mL)[4]
Typical Solvents Ethanol, IPA, or DMF/Ethanol[1]Anhydrous Ethanol[4]
Deposition Time 30 - 50 seconds (3000 rpm)[1]2 - 12 hours (Immersion)[4]
Primary Annealing 100 °C for 10 min[1]100 °C for 10 min[4]
Washing Step Dynamic spin (3000 rpm) with solvent[2]Thorough solvent rinse[4]
Best Use Case Flat substrates, rapid lab-scale testingTextured substrates, tandem cells[4]
Table 2: Impact of MeO-2PACz on Photovoltaic Performance Metrics
HTL ArchitecturePerovskite SystemChampion PCE (%)Stability / RetentionRef
MeO-2PACz FAPbI3 (Inverted p-i-n)22.13%92% after 800 h (Ambient)[1]
MeO-2PACz Cs0.05FA0.95PbI3 (Single Crystal)24.29%90% after 900 h (@ 53 °C)[6]
NiOx / MeO-2PACz Cs0.05(FA0.92MA0.08)0.95Pb(I0.9Br0.1)321.70%Enhanced interfacial binding[5]
MeO-2PACz + PEAI Standard p-i-n21.76%Reduced compressive strain[5]

Troubleshooting & Optimization

  • Delamination / Poor Perovskite Wetting: If the perovskite precursor solution beads up or delaminates during spin-coating, the SAM surface may be too hydrophobic for the specific solvent system (e.g., high DMSO content). Solution: Co-assemble MeO-2PACz with a more hydrophilic SAM (like 6PA) at an equimolar ratio to tune the contact angle, or introduce a PEAI seed layer to improve wetting and grain size[3][5].

  • High Series Resistance ( Rs​ ): A sudden drop in fill factor (FF) and high series resistance usually indicates that the dynamic washing step was insufficient. Unbound MeO-2PACz molecules form insulating multilayers. Solution: Ensure dynamic washing is performed immediately after the first annealing step using an aggressive solvent spin (e.g., 3000 rpm with pure ethanol)[2][4].

  • Low Shunt Resistance ( Rsh​ ): Pinholes in the SAM layer can lead to direct contact between the perovskite and ITO. Solution: Incorporate a thin intermediate layer of nickel oxide (NiOx) prior to SAM deposition to improve surface coverage and homogeneous distribution[1][5].

Sources

Application

anchoring (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid on metal oxide surfaces

Application Note: Anchoring (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid (MeO-2PACz) on Metal Oxide Surfaces Executive Summary In the development of highly efficient inverted (p-i-n) perovskite solar cells (P...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Anchoring (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid (MeO-2PACz) on Metal Oxide Surfaces

Executive Summary

In the development of highly efficient inverted (p-i-n) perovskite solar cells (PSCs) and organic photovoltaics (OPVs), the charge extraction interface dictates both device efficiency and operational stability. Traditional polymeric hole transport materials (HTMs) like PEDOT:PSS and PTAA suffer from hygroscopic degradation and severe energy level mismatches.

(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid, commercially known as MeO-2PACz (CAS: 2377770-18-6), has emerged as a transformative Self-Assembled Monolayer (SAM)[1]. By utilizing a phosphonic acid anchoring group, MeO-2PACz forms a robust, covalently bound monolayer on metal oxide surfaces (e.g., ITO, FTO, NiOₓ). This application note details the mechanistic principles, self-validating experimental protocols, and quality control metrics required to successfully anchor MeO-2PACz for high-performance optoelectronics.

Mechanistic Principles of Phosphonic Acid Anchoring

The superiority of MeO-2PACz lies in its rationally designed tri-part molecular structure:

  • The Anchoring Group (Ethyl Phosphonic Acid): Undergoes a dehydration condensation reaction with surface hydroxyl (–OH) groups on the metal oxide, forming highly stable bi- or tridentate M–O–P covalent bonds[2][3].

  • The Spacer (Ethyl Linker): Decouples the conjugated system from the substrate, preventing unwanted charge recombination while allowing for dense molecular packing.

  • The Functional Core (3,6-Dimethoxycarbazole): Provides excellent hole selectivity, aligns the valence band maximum (VBM) to approximately −5.2 eV, and passivates uncoordinated Pb²⁺ defects at the perovskite interface[4].

Causality of Performance: The spontaneous formation of this dipole layer reduces the work function of the substrate, suppresses Fermi level pinning, and facilitates lossless hole extraction[5].

Experimental Workflow & Pathway

SAM_Anchoring A 1. Substrate Activation (UV-Ozone / H2O2) C 3. Spin-Coating (3000 rpm, 50s) A->C Generates surface -OH B 2. Solution Preparation (1 mM MeO-2PACz) B->C 0.335 mg/mL in EtOH D 4. Thermal Annealing (100 °C, 10 min) C->D Precursor deposition E 5. Dynamic Washing (Solvent Rinse) D->E Condensation reaction F 6. Surface Validation (Contact Angle & UPS) E->F Removes multilayers

Workflow for anchoring MeO-2PACz self-assembled monolayers on metal oxide substrates.

Self-Validating Protocol for MeO-2PACz Deposition

This protocol is designed as a self-validating system. Each phase includes a mechanistic rationale and a physical checkpoint to ensure the monolayer is correctly formed, preventing downstream failure during perovskite crystallization.

Phase 1: Substrate Hydroxylation (The Prerequisite)

Phosphonic acid anchoring is entirely dependent on the density of surface hydroxyl groups.

  • Step 1: Clean Indium Tin Oxide (ITO) or NiOₓ-coated substrates sequentially in ultrasonic baths (Deionized water, acetone, isopropanol) for 15 minutes each. Dry with N₂ gas.

  • Step 2: Subject the substrates to UV-Ozone treatment for 15–20 minutes immediately prior to SAM deposition. Alternatively, for NiOₓ substrates, a brief H₂O₂ surface treatment can be used[4].

  • Causality: UV-Ozone not only removes residual organic contaminants but heavily hydroxylates the metal oxide surface. Without this step, the SAM will suffer from pinholes and poor surface coverage, leading to shunt pathways in the final device[6].

Phase 2: Solution Preparation
  • Step 1: In a nitrogen-filled glovebox, dissolve MeO-2PACz powder in anhydrous ethanol or isopropanol (IPA) to yield a 1.0 mM solution (approx. 0.335 mg/mL)[1][3].

  • Step 2: Stir at room temperature or gently heat at 70 °C for 4 hours to ensure complete dissolution[4].

  • Causality: 1.0 mM is the thermodynamic sweet spot. Concentrations exceeding 2.0 mM promote the formation of physisorbed multilayers (driven by π-π stacking of the carbazole rings), which act as insulating barriers to charge transport.

Phase 3: Spin-Coating and Chemisorption
  • Step 1: Dispense 40 µL of the MeO-2PACz solution onto the static, activated substrate.

  • Step 2: Spin-coat at 3000 rpm for 50 seconds[1].

  • Step 3: Transfer immediately to a hotplate and anneal at 100 °C for 10 minutes[1][5].

  • Causality: The 100 °C thermal energy provides the activation energy necessary to drive the dehydration condensation reaction, converting weak hydrogen bonds into strong covalent M–O–P linkages.

Phase 4: Dynamic Washing (The Monolayer Checkpoint)
  • Step 1: Place the annealed substrate back onto the spin-coater.

  • Step 2: While spinning at 3000–6000 rpm, dynamically dispense 60–100 µL of pure anhydrous solvent (ethanol or IPA) onto the surface[1][4].

  • Step 3: Anneal again at 100 °C for 5 minutes to remove residual solvent.

  • Causality: This is the most critical step for reproducibility. The dynamic wash physically shears away unreacted or weakly physisorbed MeO-2PACz molecules. Because the chemisorbed monolayer is covalently bound, it remains intact, ensuring a true single-molecule-thick layer.

Protocol Validation & Quality Control

To guarantee the integrity of the SAM before proceeding to perovskite deposition, perform the following validations:

  • Water Contact Angle (WCA) Measurement:

    • Expected Result: The WCA should shift from <10° (bare, UV-Ozone treated ITO) to ~57.9° [6].

    • Troubleshooting: If WCA < 40°, the SAM coverage is incomplete. Re-evaluate the UV-Ozone lamp intensity or solution concentration.

  • Ultraviolet Photoelectron Spectroscopy (UPS):

    • Expected Result: The work function should align to approximately −5.2 eV[4].

  • Device Series Resistance (Rs):

    • Troubleshooting: If the final device exhibits abnormally high Rs, the dynamic washing step (Phase 4) likely failed, leaving insulating multilayers on the substrate.

Quantitative Benchmarking

To justify the transition from traditional polymers to MeO-2PACz, the following table summarizes the comparative material properties and resulting device metrics in p-i-n perovskite architectures.

MaterialRoleWork Function (eV)Water Contact AngleChampion PCE (%)Primary Limitations
MeO-2PACz SAM HTM−5.2[4]~57.9°[6]>26.0% [6]Hydrophobicity requires optimized perovskite wetting
PTAA Polymer HTM−5.1~90.0°[6]~21.0%High material cost; severe wetting issues
PEDOT:PSS Polymer HTM−5.0<10.0°~18.0%Acidic nature degrades the perovskite layer over time

Note: To overcome the inherent hydrophobicity of MeO-2PACz during subsequent perovskite deposition, researchers frequently introduce a Phenethylammonium iodide (PEAI) seed layer at the SAM/perovskite interface. This modification improves wetting, increases the average perovskite grain size (from ~87 nm to ~121 nm), and reduces compressive strain[4].

References

Sources

Method

Application Note: (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid (MeO-2PACz) in OLED and PeLED Device Fabrication

Executive Summary The transition from polymeric hole injection layers (HILs) like PEDOT:PSS to Self-Assembled Monolayers (SAMs) represents a paradigm shift in the fabrication of Organic Light-Emitting Diodes (OLEDs) and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from polymeric hole injection layers (HILs) like PEDOT:PSS to Self-Assembled Monolayers (SAMs) represents a paradigm shift in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Perovskite Light-Emitting Diodes (PeLEDs). MeO-2PACz —chemically known as (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid—has emerged as a benchmark SAM molecule. By forming a chemically robust, ultrathin (sub-nanometer) dipole layer on Indium Tin Oxide (ITO) anodes, MeO-2PACz passivates surface defects, tunes the work function (WF), and facilitates highly efficient hole extraction and injection [1, 2].

This application note provides a comprehensive, self-validating protocol for the deposition of MeO-2PACz, detailing the mechanistic causality behind each experimental choice to ensure reproducible, high-yield device fabrication.

Mechanistic Insights: The Chemistry of MeO-2PACz SAMs

To successfully integrate MeO-2PACz into an optoelectronic stack, one must understand the tripartite anatomy of the molecule and its functional causality:

  • The Anchoring Group (Phosphonic Acid, -PO₃H₂): Unlike carboxylic acids, phosphonic acids form highly stable bidentate and tridentate covalent bonds with the hydroxyl (-OH) groups present on activated metal oxide surfaces (e.g., ITO, NiOₓ). This chemisorption requires thermal activation (condensation) and renders the monolayer highly resistant to subsequent solvent washes during active layer spin-coating.

  • The Transport Core (Carbazole): The conjugated carbazole moiety provides the necessary π -orbital overlap for efficient hole transport via hopping mechanisms, bridging the anode and the emissive layer.

  • The Terminal Functional Group (Methoxy, -OCH₃): The electron-donating methoxy groups serve a dual purpose. First, they passivate non-radiative recombination centers at the buried interface. Second, they impart a specific molecular dipole moment (approx. 0.2 Debye) that shifts the vacuum level of the ITO, tuning its work function to align with the valence band of the adjacent emissive layer [2].

G ITO ITO Substrate (Hydroxyl-Terminated) UV UV-Ozone Treatment ITO->UV Activates surface MeO MeO-2PACz Solution (Phosphonic Acid Group) UV->MeO Exposes -OH groups Condensation Thermal Annealing (Condensation Reaction) MeO->Condensation -PO3H2 reacts with -OH SAM Covalently Bound SAM (Bidentate/Tridentate) Condensation->SAM H2O byproduct

Figure 1: Chemical binding mechanism of MeO-2PACz phosphonic acid anchoring to ITO substrates.

Quantitative Benchmarking & Energy Alignment

The efficacy of MeO-2PACz is highly dependent on the energy level alignment with the adjacent emissive layer. While its intrinsic dipole yields a moderate work function (~4.9 - 5.1 eV) that perfectly aligns with perovskite emitters (reducing the hole injection barrier and achieving >21% EQE) [2], it may present an injection barrier for deep-HOMO organic hosts (e.g., CBP) [1]. Therefore, selecting MeO-2PACz requires careful consideration of the target emissive layer's Highest Occupied Molecular Orbital (HOMO).

Hole Injection Layer (HIL)Work Function (eV)Contact Angle (°)PeLED EQE Max (%)Interfacial Trap Density
Bare ITO (UV-Treated)~ 4.7< 10N/AHigh
PEDOT:PSS (Benchmark)~ 5.0 - 5.2~ 15 - 20~ 4.8 - 12.0Moderate (Acidic)
MeO-2PACz (SAM) ~ 4.9 - 5.1~ 50 - 60~ 21.50 Low (Passivated)

Data synthesized from comparative studies on PeLED and OLED architectures [1, 2].

Standard Operating Procedure: SAM Deposition Workflow

The following protocol is designed as a self-validating system . Skipping the activation or washing steps will result in physisorbed multilayers, leading to high series resistance and catastrophic device failure.

Phase 1: Substrate Preparation & Activation

Causality: Phosphonic acids cannot bind to a dry or contaminated surface. They require a high density of reactive hydroxyl (-OH) groups.

  • Ultrasonic Cleaning: Sonicate patterned ITO glass substrates sequentially in detergent (Alconox), deionized water, acetone, and isopropanol (IPA) for 15 minutes each.

  • Drying: Blow dry with a high-purity N₂ stream and bake at 120 °C for 10 minutes to remove residual moisture.

  • Surface Activation (Critical): Treat the substrates with UV-Ozone (or O₂ plasma) for 15–30 minutes immediately prior to SAM deposition.

    • Validation Check: A water droplet placed on the ITO should wet the surface completely (Contact Angle < 10°).

Phase 2: Solution Preparation
  • Solvent Selection: Dissolve MeO-2PACz powder in anhydrous ethanol or IPA. Note: Ethanol is preferred due to its optimal evaporation rate during spin-coating.

  • Concentration: Prepare a 1.0 mM to 2.0 mM solution.

  • Agitation: Stir at room temperature for 30 minutes inside a nitrogen-filled glovebox. Filter through a 0.22 µm PTFE syringe filter to remove undissolved aggregates.

Phase 3: Deposition & Condensation
  • Spin-Coating: Dispense 50 µL of the MeO-2PACz solution dynamically onto the activated ITO substrate spinning at 3000 rpm for 30 seconds.

  • Thermal Annealing (Condensation): Immediately transfer the substrate to a hotplate set at 100 °C for 10 minutes.

    • Causality: Heat drives the dehydration condensation reaction between the -PO₃H₂ groups and surface -OH groups, forming robust P-O-In or P-O-Sn covalent bonds.

Phase 4: Multilayer Removal (The Wash Step)

Causality: Spin-coating deposits both chemisorbed (covalently bound) and physisorbed (hydrogen-bonded) molecules. Physisorbed multilayers act as insulators.

  • Solvent Wash: Place the annealed substrate back on the spin-coater. Dispense 100 µL of pure anhydrous ethanol onto the substrate, let it sit for 5 seconds to dissolve unreacted molecules, and spin at 4000 rpm for 20 seconds.

  • Final Bake: Bake at 100 °C for 5 minutes to remove residual solvent.

    • Validation Check: The water contact angle should now measure between 50° and 60°, confirming the presence of the hydrophobic methoxy-carbazole terminal groups.

Workflow Step1 1. Substrate Cleaning Sonicate in DI Water, Acetone, IPA Step2 2. Surface Activation UV-Ozone (15-30 min) Step1->Step2 Step3 3. SAM Deposition Spin-coat MeO-2PACz (1 mM in Ethanol) Step2->Step3 Step4 4. Thermal Annealing 100 °C for 10 min (Hotplate) Step3->Step4 Step5 5. Solvent Wash Spin-wash with pure Ethanol Step4->Step5 Step6 6. Active Layer Deposition Emissive Layer / Perovskite Step5->Step6

Figure 2: Step-by-step workflow for MeO-2PACz SAM deposition on ITO substrates.

Quality Control & Advanced Validation

To ensure the highest scientific integrity of the fabricated batch, researchers should periodically validate the SAM formation using the following analytical techniques:

  • X-ray Photoelectron Spectroscopy (XPS): Monitor the P 2p peak (~133 eV) and the N 1s peak (~400 eV). A shift in the In 3d_{5/2} peak indicates successful electron withdrawal and interfacial dipole formation due to SAM adsorption.

  • Ultraviolet Photoelectron Spectroscopy (UPS): Measure the secondary electron cutoff to verify the work function shift. The WF should stabilize around 4.9–5.1 eV.

  • Conductive AFM (C-AFM): Scan the surface to ensure uniform current distribution. Dark spots indicate pinholes or aggregated physisorbed multilayers that survived the wash step [1].

References

  • Gkeka, D., Hamilton, I., Stavridis, T., et al. (2024). Tuning Hole-Injection in Organic-Light Emitting Diodes with Self-Assembled Monolayers. ACS Applied Materials & Interfaces, 16(30), 39728-39736.[Link]

  • Kim, T. H., Kim, B. W., & Im, S. H. (2024). A Self-Assembling Molecule for Improving the Mobility in PEDOT:PSS Hole Transport Layer for Efficient Perovskite Light-Emitting Diodes. Advanced Electronic Materials, 11(6), 2400626.[Link]

Application

Application Note: High-Resolution NMR Characterization of (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid

Abstract This application note provides a comprehensive and detailed protocol for the structural characterization and purity assessment of (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid using high-resolution Nu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and detailed protocol for the structural characterization and purity assessment of (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and analysis of carbazole-based compounds and organophosphonates. This guide emphasizes not only the procedural steps but also the underlying scientific principles governing the experimental choices, ensuring robust and reproducible results. Detailed protocols for ¹H, ¹³C, and ³¹P NMR are presented, along with guidance on advanced 2D NMR techniques for unambiguous signal assignment.

Introduction

(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid, hereafter referred to as MeO-2PACz, is a functionalized carbazole derivative of significant interest in materials science and optoelectronics.[1][2][3] Its structure combines the electron-rich, photoactive carbazole core with a phosphonic acid moiety, which can act as an anchoring group to metal oxide surfaces. This unique combination of properties makes it a promising candidate for use in organic light-emitting diodes (OLEDs), perovskite solar cells, and other electronic devices.[1][3]

Accurate and unambiguous structural characterization is paramount to understanding the structure-property relationships and ensuring the material's performance and reproducibility in these applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the complete structural elucidation of organic molecules in solution. This guide provides a systematic approach to the NMR characterization of MeO-2PACz, covering one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Molecular Structure and Key NMR-Active Nuclei

The molecular structure of MeO-2PACz contains several key features that are amenable to NMR analysis. The distinct chemical environments of the protons and carbons in the dimethoxy-substituted carbazole ring, the ethyl linker, and the phosphonic acid group provide a rich source of information for structural verification.

dot

Caption: Molecular structure of (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid (MeO-2PACz).

Experimental Protocols

A systematic approach to NMR data acquisition is crucial for a comprehensive analysis. The following protocols are recommended for the characterization of MeO-2PACz.

Sample Preparation

The choice of solvent is critical for obtaining high-quality NMR spectra, especially for phosphonic acids where the protonation state can significantly influence chemical shifts.[4]

ParameterRecommendationRationale
Analyte (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acidThe compound of interest.
Concentration 5-10 mg for ¹H NMR; 20-50 mg for ¹³C and ³¹P NMR.[5]To ensure adequate signal-to-noise ratio within a reasonable acquisition time.
Solvent 0.6-0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).[6]DMSO-d₆ is an excellent solvent for both the carbazole moiety and the polar phosphonic acid group. It also shifts the residual water peak away from analyte signals.
Internal Standard Tetramethylsilane (TMS) at 0 ppm for ¹H and ¹³C NMR.Provides a reliable reference for chemical shifts.[6]
External Standard 85% Phosphoric Acid (H₃PO₄) in a sealed capillary for ³¹P NMR.[4]The universally accepted external standard for ³¹P NMR, with its chemical shift defined as 0 ppm.[4]

Step-by-Step Sample Preparation:

  • Weigh the appropriate amount of MeO-2PACz into a clean, dry vial.

  • Add 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Gently vortex or sonicate the vial to ensure complete dissolution.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

  • For ³¹P NMR, carefully insert a sealed capillary containing 85% H₃PO₄ into the NMR tube.

  • Cap the NMR tube and label it appropriately.

NMR Data Acquisition

The following parameters are provided as a general guideline and may require optimization based on the specific NMR spectrometer used.

ExperimentSpectrometer FrequencyPulse SequenceSpectral WidthAcquisition TimeRelaxation DelayNumber of Scans
¹H NMR 400 MHzStandard (zg30)-2 to 12 ppm2-4 s1-5 s16-64
¹³C{¹H} NMR 100 MHzProton-decoupled (zgpg30)0 to 180 ppm1-2 s2-5 s1024-4096
³¹P{¹H} NMR 162 MHzProton-decoupled-30 to 50 ppm1-2 s2-5 s64-256
2D COSY 400 MHzStandard (cosygpqf)-2 to 12 ppm (both dimensions)~0.25 s1-2 s8-16
2D HSQC 400/100 MHzStandard (hsqcedetgpsisp2.3)¹H: -2 to 12 ppm, ¹³C: 0 to 180 ppm~0.1-0.2 s1-2 s16-32
2D HMBC 400/100 MHzStandard (hmbcgplpndqf)¹H: -2 to 12 ppm, ¹³C: 0 to 180 ppm~0.2-0.3 s1.5-2.5 s32-64

Spectral Interpretation and Data Analysis

The combination of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of all proton, carbon, and phosphorus signals in the MeO-2PACz molecule.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of MeO-2PACz is expected to show distinct signals for the aromatic protons of the carbazole core, the methoxy groups, and the ethyl linker.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationKey COSY Correlations
H-4, H-5~8.1-8.3s2H-
H-2, H-7~7.2-7.4d2HH-1, H-8
H-1, H-8~7.0-7.2dd2HH-2, H-7
N-CH₂ (α)~4.5t2HP-CH₂ (β)
OCH₃~3.9s6H-
P-CH₂ (β)~2.0-2.2dt2HN-CH₂ (α)
P-OHBroad, variables2H-

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Key HMBC Correlations
C-3, C-6~153H-2, H-4, H-5, H-7, OCH₃
C-4a, C-4b~139H-4, H-5
C-1, C-8~121H-2, H-7
C-2, C-7~115H-1, H-8, OCH₃
C-4, C-5~114H-4, H-5
C-8a, C-9a~94H-1, H-8
OCH₃~56OCH₃
N-CH₂ (α)~37N-CH₂ (α), P-CH₂ (β)
P-CH₂ (β)~27 (d, ¹JCP ≈ 130 Hz)N-CH₂ (α), P-CH₂ (β)

Note: The carbon attached to the phosphorus will appear as a doublet due to one-bond coupling (¹JCP).[7]

Expected ³¹P NMR Spectral Data

The ³¹P NMR spectrum is a crucial tool for characterizing the phosphonic acid moiety.

Phosphorus AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
-PO(OH)₂~20-30s (proton-decoupled)

The chemical shift of the phosphorus atom is highly dependent on the pH and the solvent.[8][9] In aprotic solvents like DMSO, a single sharp peak is expected in the proton-decoupled spectrum. In the proton-coupled spectrum, this signal would be split by the adjacent methylene protons.

Workflow for Structural Elucidation

A logical workflow ensures that all necessary data is collected and analyzed efficiently for complete structural verification.

dot

nmr_workflow cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Elucidation prep Dissolve MeO-2PACz in DMSO-d6 h1 ¹H NMR prep->h1 Initial Screening c13 ¹³C{¹H} NMR h1->c13 assign_h Assign ¹H Signals h1->assign_h p31 ³¹P{¹H} NMR c13->p31 assign_c Assign ¹³C Signals c13->assign_c cosy COSY p31->cosy If needed for ambiguity confirm_p Confirm ³¹P Signal p31->confirm_p hsqc HSQC cosy->hsqc cosy->assign_h hmbc HMBC hsqc->hmbc hsqc->assign_h hsqc->assign_c hmbc->assign_c assign_h->cosy assign_h->hsqc structure Final Structure Verification assign_h->structure assign_c->hsqc assign_c->hmbc assign_c->structure confirm_p->structure

Caption: Recommended workflow for the NMR characterization of MeO-2PACz.

Trustworthiness and Self-Validation

The protocols described in this application note are designed to be self-validating. The complementary nature of the different NMR experiments provides a robust system for cross-verification of assignments.

  • ¹H-¹H COSY: Confirms the connectivity of protons within the same spin system, for example, the coupling between the N-CH₂ and P-CH₂ protons of the ethyl linker.

  • ¹H-¹³C HSQC: Directly correlates each proton to its attached carbon, providing an unambiguous link between the ¹H and ¹³C spectra.[10]

  • ¹H-¹³C HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and connecting different spin systems.[11] For instance, correlations from the methoxy protons to the C-3 and C-6 carbons confirm their positions on the carbazole ring.

By ensuring that all observed correlations are consistent with the proposed structure of MeO-2PACz, a high degree of confidence in the structural assignment can be achieved.

Conclusion

This application note has provided a detailed and scientifically grounded protocol for the comprehensive NMR characterization of (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid. By following the outlined procedures for sample preparation, data acquisition, and spectral analysis, researchers can confidently verify the structure and purity of this important material. The integration of 1D and 2D NMR techniques provides a self-validating methodology, ensuring the integrity and reproducibility of the analytical results.

References

  • Schliselfeld, L. H., Burt, C. T., & Labotka, R. J. (1982). 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration. Biochemistry, 21(2), 317–320. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the ³¹P NMR Chemical Shift of (4-Nitro-benzyl)-phosphonic Acid. BenchChem.
  • ResearchGate. (n.d.). Figure S1. Synthesis of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid... ResearchGate. [Link]

  • Hägele, G., & Kuchen, W. (2019). Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations. Molecules, 24(17), 3169. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ResearchGate. (n.d.). Synthesis of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz). ResearchGate. [Link]

  • Hägele, G. (2019). Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations. Molecules. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • ACS Publications. (2025). Solvent and Deposition Method-Driven Optimization of Carbazole Phosphonic Acid Monolayers for Controlled Perovskite Growth on ITO Substrates. The Journal of Physical Chemistry C. [Link]

  • ChemRxiv. (n.d.). Structure of Layers Formed by [2-(3,6-Disubstituted-9Hcarbazol-9-yl)ethyl]phosphonic Acids on Metal Oxides. [Link]

  • ResearchGate. (2025). Molecular spacer engineering of carbazole–phosphonic acid SAMs: Probing interfacial energetics in low-light organic optoelectronic devices. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid (MeO-2PACz)

Welcome to the technical support guide for (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid, also known as MeO-2PACz. This document is designed for researchers, chemists, and materials scientists who may encounte...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid, also known as MeO-2PACz. This document is designed for researchers, chemists, and materials scientists who may encounter solubility challenges with this molecule. As a self-assembled monolayer (SAM) material crucial for advanced applications like perovskite solar cells, achieving stable and effective solutions is paramount for fabricating high-performance devices.[1][2] This guide provides a series of troubleshooting steps and in-depth explanations to help you overcome these challenges.

Understanding the Solubility Challenge: A Tale of Two Moieties

The solubility behavior of MeO-2PACz is governed by its amphiphilic structure. It contains two distinct chemical domains with opposing polarity characteristics:

  • The Carbazole Core: The large, aromatic 3,6-dimethoxy-9H-carbazole group is predominantly non-polar and hydrophobic. This part of the molecule prefers to interact with non-polar or moderately polar aromatic solvents.[3][4] While the methoxy groups add some polarity, the overall character remains lipophilic.

  • The Phosphonic Acid Headgroup: The ethyl phosphonic acid group is highly polar and hydrophilic. It is capable of strong hydrogen bonding and has acidic properties.[5][6] This "head" of the molecule prefers to interact with polar, protic solvents like water or alcohols.

This dual nature means that MeO-2PACz is often poorly soluble in many common single-component solvents; a solvent that is ideal for the carbazole core is often poor for the phosphonic acid head, and vice-versa. The key to successful dissolution is to find a solvent system or a chemical modification that can effectively solvate both ends of the molecule simultaneously.

Troubleshooting Guide & Experimental Protocols

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Q1: I'm starting a new experiment. Which solvents should I try first?

Answer: Based on the molecule's structure and typical applications, the best starting points are polar aprotic solvents or specific alcohols that can offer a balance of interactions.

For its use as a SAM, MeO-2PACz is often dissolved at low concentrations (e.g., 1 mM) in solvents like isopropanol (IPA), ethanol, or dimethylformamide (DMF).[1]

Table 1: Recommended Starting Solvents for MeO-2PACz

SolventClassPolarity IndexRationale for UseExpected Solubility
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2High polarity and hydrogen bond accepting ability can solvate the phosphonic acid group, while its organic nature interacts with the carbazole core.[7][8]High
N,N-Dimethylformamide (DMF)Polar Aprotic6.4Similar to DMSO, provides a good balance of interactions. Commonly used in SAM formulations.[1]Good
Isopropanol (IPA) / EthanolPolar Protic (Alcohol)3.9 / 4.3The hydroxyl group can interact with the phosphonic acid, while the alkyl chain offers some interaction with the carbazole. Commonly used for spin-coating applications.[1][2]Moderate
Tetrahydrofuran (THF)Polar Aprotic4.0Can be effective, especially when mixed with a more polar co-solvent.[7]Moderate to Low

Initial Solubility Test Protocol:

  • Weigh 1-2 mg of MeO-2PACz into a clean, dry glass vial.

  • Add 1 mL of the chosen solvent (e.g., DMSO or DMF) to the vial.

  • Stir the mixture vigorously at room temperature for 10-15 minutes.

  • If dissolution is slow, gently warm the mixture to 40-50°C and/or place it in a sonicating bath for 5-10 minutes.[7]

  • Visually inspect the solution against a dark background for any undissolved particulates.

Q2: The compound isn't dissolving well in a single solvent. What is my next step?

Answer: If a single solvent is ineffective, the next logical step is to use a co-solvent system. This technique involves mixing a "good" solvent (one that shows some dissolving power) with a "poor" solvent to fine-tune the overall polarity of the medium to better match the solute.[7][]

Causality: A co-solvent system disrupts the strong self-association of a highly polar solvent (like water or methanol), reducing its tendency to "squeeze out" the non-polar carbazole moiety. Simultaneously, it provides the polar interactions needed to solvate the phosphonic acid group.[]

Experimental Workflow: Co-Solvent System Optimization

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Titration cluster_2 Step 3: Observation & Optimization stock Prepare concentrated stock of MeO-2PACz in a 'good' solvent (e.g., DMSO, DMF). titrate In a separate vial, add the 'poor' solvent (e.g., THF, Dichloromethane). stock->titrate add_dropwise Slowly add stock solution dropwise to the poor solvent while stirring. titrate->add_dropwise observe Observe for precipitation. add_dropwise->observe precip Precipitation Occurs? observe->precip adjust Adjust co-solvent ratio (e.g., start with 9:1 poor:good, then 4:1, etc.). precip->adjust Yes success Clear Solution: Ratio is suitable. precip->success No adjust->add_dropwise G Acid MeO-2PACz (Acid Form) - Strong H-Bonding - Low Organic Solubility Salt Ammonium Phosphonate Salt - Ionic Compound - Disrupted H-Bonding - Higher Organic Solubility Acid->Salt Deprotonation Base + Organic Base (e.g., Triethylamine) Base->Salt

Caption: Principle of salt formation to enhance solubility.

Protocol: In-Situ Amine Salt Formation for Enhanced Solubility

This protocol uses a volatile organic base, allowing for its removal later if necessary.

  • Preparation: Suspend the desired amount of MeO-2PACz in your chosen organic solvent or co-solvent system (e.g., THF, Dichloromethane).

  • Base Addition: Add a suitable organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), dropwise while stirring.

    • Stoichiometry: Start by adding 2.0 to 2.2 equivalents of the base relative to the moles of MeO-2PACz to ensure deprotonation of both acidic protons.

  • Dissolution: Continue stirring at room temperature. The suspension should clarify as the phosphonate salt is formed and dissolves. Gentle warming (30-40°C) or sonication can expedite the process.

  • Validation: The formation of a clear, homogenous solution indicates successful salt formation and solubilization. This solution can now be used for further experiments or applications.

Caution: Ensure your downstream application is compatible with the presence of the amine base or its corresponding ammonium salt. If the base must be removed, more advanced workup procedures would be required.

Frequently Asked Questions (FAQs)

  • Q: My application is in a non-polar solvent like toluene. Is dissolution possible?

    • A: It is highly unlikely that the free acid form of MeO-2PACz will dissolve in toluene. However, forming a salt with a highly lipophilic counter-ion (e.g., using a long-chain alkyl amine like oleylamine instead of TEA) could potentially render it soluble in less polar environments. This would require significant experimental optimization.

  • Q: How does the purity of MeO-2PACz affect solubility?

    • A: Impurities, especially inorganic salts from synthesis, can significantly hinder solubility. Crystalline organic compounds generally dissolve better than amorphous or impure batches. Always use material of certified purity (>98%) for best results. [10]

  • Q: How should I store solutions of MeO-2PACz?

    • A: The solid compound should be stored at room temperature in a dark place under an inert atmosphere. [10]Solutions are best prepared fresh. If storage is necessary, keep the solution tightly sealed, protected from light, and consider storing under an inert gas (like argon or nitrogen) to prevent potential degradation, especially in solvents like THF which can form peroxides.

  • Q: Does temperature always help?

    • A: Increasing the temperature generally increases both the rate of dissolution and the solubility limit. [7]However, be cautious. Prolonged exposure to high temperatures can potentially degrade the compound. For MeO-2PACz, gentle warming to 40-50°C is a safe starting point. Always check the compound's thermal stability data if available.

References

  • U.S.
  • Quality 2-(3,6-Dimethoxycarbazol-9-yl)ethylphosphonic acid,MeO-2PACz,2377770-18-6, UIV Chem. [Link]

  • Carbazole | C12H9N | CID 6854, PubChem, NIH. [Link]

  • Study on the Purification Process of Phosphoric Acid Using Organic Solvents, EurekaSelect. [Link]

  • Preparation and property analysis of antioxidant of carbazole derivatives, PMC, NIH. [Link]

  • Phosphonic acid: preparation and applications, PMC, NIH. [Link]

  • U.S.
  • MeO-2PACz | C16H18NO5P | CID 154704514, PubChem, NIH. [Link]

  • Phosphonic acid: preparation and applications, Beilstein Journals. [Link]

  • Phosphonate, Wikipedia. [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review, MDPI. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of[2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl]phosphonic acid (MeO-2PACz)

Welcome to the Technical Support Center for the synthesis of[2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl]phosphonic acid (MeO-2PACz). This specialized molecule is a critical self-assembled monolayer (SAM) utilized to modify...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of[2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl]phosphonic acid (MeO-2PACz). This specialized molecule is a critical self-assembled monolayer (SAM) utilized to modify buried interfaces and reduce defect densities in high-efficiency inverted perovskite solar cells[1][2].

Despite its relatively straightforward structure, researchers frequently encounter severe yield bottlenecks during its synthesis. The electron-rich dimethoxy-carbazole core is prone to side reactions, and the zwitterionic nature of the final phosphonic acid severely complicates isolation. This guide provides mechanistically grounded solutions to the most common failure points in this workflow.

Synthetic Pathway Visualization

G A 3,6-Dimethoxy-9H-carbazole B 9-(2-Bromoethyl)-3,6- dimethoxy-9H-carbazole A->B 1,2-Dibromoethane KOH, TBAB C Diethyl Phosphonate Ester Intermediate A->C Diethyl 2-bromoethyl- phosphonate, Base B->C P(OEt)3 160°C D MeO-2PACz (Phosphonic Acid) C->D 1. TMSBr, DCM 2. MeOH

Synthetic pathways for MeO-2PACz: Two-step Arbuzov route vs. direct alkylation.

Quantitative Data: Alkylation Strategy Comparison

To establish the diethyl phosphonate ester intermediate, researchers typically choose between a two-step Arbuzov route or a direct alkylation route. The table below summarizes the quantitative expectations and mechanistic trade-offs of each.

StrategyReagentsMajor Side ReactionsTypical Overall YieldCausality & Mechanistic Notes
Route A: Two-Step (Arbuzov) 1,2-dibromoethane, KOH, TBAB; followed by P(OEt)₃Bis-alkylation (dimerization); Incomplete Arbuzov conversion50–70%Excess dihaloalkane statistically suppresses dimerization[3]. High heat is required to drive off the ethyl bromide byproduct.
Route B: Direct Alkylation Diethyl (2-bromoethyl)phosphonate, Base (e.g., NaH)E2 Elimination (forming diethyl vinylphosphonate)< 30%Strong bases abstract the acidic α-proton of the phosphonate much faster than the bulky carbazole can perform an SN2 attack.
Troubleshooting FAQs

Q1: My N-alkylation with 1,2-dibromoethane is yielding a complex mixture and low product recovery. What is driving this? Causality: 3,6-Dimethoxy-9H-carbazole is a bulky, relatively weak nucleophile. When using 1,2-dibromoethane, two major competing side reactions occur:

  • Elimination of 1,2-dibromoethane to vinyl bromide under strongly basic conditions.

  • Dimerization, where two carbazole molecules react with a single dibromoethane molecule to form a bis-carbazole ethane bridge. Solution: You must use a massive stoichiometric excess of 1,2-dibromoethane (often acting as the solvent, >30 equivalents) to statistically favor mono-alkylation over dimerization[3]. Employ phase-transfer catalysis (e.g., 50% aqueous KOH and TBAB) at 50–70 °C. This enhances the nucleophilicity of the carbazole nitrogen without requiring harsh, dry bases like NaH, which promote elimination.

Q2: I attempted direct alkylation using diethyl (2-bromoethyl)phosphonate (Route B), but my yields are abysmal. Why? Causality: Diethyl (2-bromoethyl)phosphonate is highly susceptible to base-promoted E2 elimination, yielding diethyl vinylphosphonate. If you use strong bases like NaH or KOtBu, the base abstracts the acidic proton adjacent to the phosphonate group, outcompeting the desired SN2 attack by the carbazole. Solution: Switch to the two-step Michaelis-Arbuzov route (Route A). If you are locked into direct alkylation, use a milder base (e.g., Cs₂CO₃ in DMF) and accept that you will need to recover unreacted starting material via column chromatography.

Q3: The Michaelis-Arbuzov reaction with triethyl phosphite is stalling at ~50% conversion. How can I push it to completion? Causality: The Arbuzov reaction requires the nucleophilic attack of the phosphite on the alkyl bromide, followed by the collapse of the intermediate to expel ethyl bromide. This is an equilibrium-driven process. If ethyl bromide (b.p. 38 °C) is not actively removed from the system, the reaction will stall. Solution: Run the reaction neat in excess triethyl phosphite at 160–165 °C. Equip your flask with a short-path distillation head or a Dean-Stark trap to continuously distill off the ethyl bromide byproduct, driving the equilibrium forward.

Q4: During the final TMSBr deprotection, my product mass is lower than expected, and NMR shows a loss of the methoxy signals. What happened? Causality: Bromotrimethylsilane (TMSBr) is highly moisture-sensitive. In the presence of trace water, it hydrolyzes to generate hydrobromic acid (HBr). While TMSBr selectively cleaves the phosphonate ethyl esters[4][5], HBr is a classic reagent for ether cleavage. Prolonged exposure to HBr or excess TMSBr will demethylate the 3,6-dimethoxy groups on the carbazole core, yielding highly soluble, difficult-to-isolate phenolic byproducts. Solution: Ensure strictly anhydrous conditions (dry DCM, argon atmosphere). Limit the reaction time and quench immediately with methanol to solvolyze the silyl esters to the final phosphonic acid. Follow the self-validating protocol below.

Self-Validating Experimental Protocol: TMSBr Deprotection

Because the final deprotection step is highly sensitive to moisture and over-reaction, use the following self-validating methodology to ensure the integrity of your methoxy groups and maximize your isolated yield.

Step 1: Equipment Preparation Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon. Self-Validation: The flask should hold a static vacuum for 5 minutes without pressure loss, ensuring a leak-free, completely dry environment.

Step 2: Reagent Dissolution Dissolve 1.0 mmol of the diethyl phosphonate ester intermediate in 10 mL of anhydrous dichloromethane (DCM).

Step 3: TMSBr Addition Cool the flask to 0 °C in an ice bath. Syringe in 5.0 mmol (5 equivalents) of bromotrimethylsilane (TMSBr) dropwise[4][5]. Self-Validation: Pure TMSBr is a colorless liquid. If the reagent in your syringe appears yellow or orange, it has degraded into Br₂ and HBr. Discard it immediately, as HBr will cleave the methoxy groups on your carbazole core.

Step 4: Reaction Monitoring Remove the ice bath and stir at room temperature for 12–16 hours. Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the diethyl ester mass (M+H) and the appearance of the intermediate silyl ester mass confirms conversion. Do not let the reaction run longer than necessary.

Step 5: Quench Cool the reaction back to 0 °C and slowly add 5 mL of anhydrous methanol. Stir for 1 hour. Causality: Methanol solvolyzes the highly reactive intermediate silyl ester into the final phosphonic acid and volatile methyl trimethylsilyl ether.

Step 6: Isolation (Avoid Aqueous Workup) Concentrate the mixture to dryness under reduced pressure. Do not perform an aqueous extraction, as the zwitterionic phosphonic acid will be lost in the water layer. Triturate the resulting crude oil with 15 mL of cold diethyl ether. Self-Validation: The addition of cold diethyl ether should immediately yield a fine precipitate. If an oil forms instead, trace methanol or DCM remains; re-concentrate the flask under high vacuum for 30 minutes before re-attempting trituration. Collect the pure MeO-2PACz solid via vacuum filtration.

References
  • Benchchem. "3,6-Dimethoxy-9H-carbazole | 57103-01-2".
  • Chemical Science (RSC Publishing). "Challenges in the design and synthesis of self-assembling molecules as selective contacts in perovskite solar cells".
  • Kaunas University of Technology. "STABILITY OF ORGANIC HOLE TRANSPORTING MATERIALS AND WAYS TO ENHANCE IT USING CARBAZOLE AND DITHIENO[3,2-B:2".
  • Chemical Reviews (ACS Publications). "Direct Phosphonylation of Aromatic Azaheterocycles".
  • PMC (NIH). "Perovskite Solar Cells Modified with Conjugated Self-Assembled Monolayers at Buried Interfaces".
  • PMC (NIH). "Phosphonate and Thiasugar Analogues of Glucosamine-6-phosphate: Activation of the glmS Riboswitch and Antibiotic Activity".

Sources

Troubleshooting

preventing aggregation of carbazole phosphonic acid derivatives in solution

From the Desk of the Senior Application Scientist Welcome to the technical support center for researchers working with carbazole phosphonic acid (CPA) derivatives. This guide is designed to address one of the most common...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers working with carbazole phosphonic acid (CPA) derivatives. This guide is designed to address one of the most common challenges encountered in the lab: unwanted aggregation and precipitation in solution. As scientists and developers, we understand that maintaining the solubility and stability of these molecules is critical for everything from thin-film fabrication to biological assays.

This document moves beyond simple protocols. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to provide not just the "how" but the fundamental "why" behind each strategy. Our goal is to empower you with the knowledge to diagnose issues, design robust experiments, and ultimately, achieve reproducible, high-quality results.

Part 1: Understanding the Root Cause
Q1: Why are my carbazole phosphonic acid derivatives crashing out of solution? It seems to happen unpredictably.

This is the most common issue researchers face, and it stems from the inherent chemical nature of the molecule. Aggregation is not random; it is driven by a combination of powerful intermolecular forces.

  • π-π Stacking: The carbazole core is a large, planar, and electron-rich aromatic system. In solution, these flat surfaces have a strong tendency to stack on top of each other, much like a deck of cards. This is a primary, non-covalent interaction that drives molecules to clump together.[1] This tendency for strong aggregation is a known challenge with planar carbazole backbones.[1]

  • Hydrogen Bonding: The phosphonic acid group (-PO(OH)₂) is a potent hydrogen bond donor and acceptor. At neutral or acidic pH, these groups can form extensive hydrogen bond networks between molecules, effectively "stitching" them together into larger assemblies.

  • van der Waals Forces: These are weaker, distance-dependent interactions that contribute to the overall stability of the aggregates once molecules are brought into close proximity by the stronger forces above.

These forces collectively reduce the molecules' interaction with the solvent and promote self-association, leading to the formation of insoluble aggregates that precipitate from the solution.[2]

cluster_0 Molecule A cluster_1 Molecule B A_Carbazole Carbazole Core (Planar, Aromatic) A_PO3H2 Phosphonic Acid (-PO(OH)₂) B_Carbazole Carbazole Core (Planar, Aromatic) A_Carbazole->B_Carbazole π-π Stacking B_PO3H2 Phosphonic Acid (-PO(OH)₂) A_PO3H2->B_PO3H2 Hydrogen Bonding cluster_0 Low pH (Aggregation Prone) cluster_1 High pH (Aggregation Resistant) M1 Cbz-PO(OH)₂ M2 Cbz-PO(OH)₂ M1->M2 H-Bonding & π-π Stacking M3 Cbz-PO(O)₂²⁻ M4 Cbz-PO(O)₂²⁻ M3->M4 <-- Electrostatic Repulsion --> Start CPA in Solution Base Add Base (Increase pH) Start->Base cluster_1 cluster_1 Base->cluster_1 pH > pKa₂ cluster_0 cluster_0 Base->cluster_0 pH < pKa₁

Caption: Workflow for pH adjustment to prevent aggregation.

Q5: What if I can't change the solvent or pH? Are there any additives that can help?

Absolutely. When your primary solution conditions are fixed, using additives (excipients) is a powerful formulation strategy. These work by interfering with the self-assembly process.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles around the carbazole core, physically preventing molecules from stacking. This is particularly useful in aqueous-based formulations. [2]* Polymers: Biocompatible polymers such as polyethylene glycol (PEG) can improve solubility and reduce aggregation, potentially by sterically hindering the approach of molecules to one another. [2]* Solvent Additives: In organic electronics, high-boiling-point solvent additives are often used to control molecular aggregation during film formation. [3][4][5]For instance, small amounts of 1-chloronaphthalene (CN) or 1,8-diiodooctane (DIO) can influence the kinetics of aggregation and lead to more favorable morphologies. While often used to promote ordered packing in thin films, the principle of using additives to control aggregation can be adapted to prevent it in solution. [5]* Structural Analogs: Sometimes, adding a small amount of a structurally similar molecule that lacks the key aggregating feature can disrupt the formation of ordered aggregates. This is an advanced technique known as using "crystal growth inhibitors". [6]

Part 3: Analytical Confirmation
Q6: My solution looks clear, but my results are inconsistent. How can I be sure there aren't nano-aggregates present?

Visual inspection is not enough. "Clear" solutions can still contain nano- to micro-scale aggregates that can severely impact experiments. You must use analytical techniques to confirm the monodisperse nature of your solution.

TechniqueWhat It MeasuresProsCons
Dynamic Light Scattering (DLS) Hydrodynamic radius of particles in solution. [2][7][8]Highly sensitive to the presence of even small quantities of large aggregates. [7][8]Provides size distribution.Requires knowledge of solvent viscosity. Can be overly sensitive to dust or large contaminants.
UV-Vis Spectroscopy Changes in the electronic absorption spectrum. [9]Simple, fast, and widely available. Aggregation often causes a shift (red or blue) or broadening of absorption peaks. [9]Provides indirect evidence of aggregation; does not give size information.
Fluorescence Spectroscopy Changes in emission spectra.Many carbazole derivatives are fluorescent. Aggregation can lead to quenching or shifts in the emission maximum (excimer formation).Not all derivatives are fluorescent. Interpretation can be complex.
NMR Spectroscopy Diffusion coefficients (via DOSY). [2]Provides direct evidence of changes in molecular size. Slower diffusion corresponds to larger particles/aggregates. [2]Requires higher concentrations and access to specialized NMR equipment and expertise.

Protocol: Confirming a Solution's Quality with DLS

  • Sample Prep: Filter your solvent meticulously through a 0.22 µm or smaller syringe filter directly into a clean cuvette. Then, filter your stock solution directly into the cuvette to the desired concentration. This minimizes dust contamination.

  • Blank Measurement: First, measure the filtered solvent alone to ensure there is no background scattering.

  • Sample Measurement: Measure your CPA derivative solution.

  • Data Interpretation:

    • Ideal Result: A single, narrow peak in the low nanometer range (corresponding to the size of a single molecule) with a low polydispersity index (PDI < 0.1).

    • Indication of Aggregation: The appearance of a second, larger peak (e.g., >50 nm) or a high PDI (>0.3) indicates the presence of aggregates, even if the solution appears clear.

References
  • Zhang, J., Chen, W., Kalytchuk, S., et al. (2016). Self-Assembly of Electron Donor−Acceptor-Based Carbazole Derivatives. ACS Applied Materials & Interfaces. Available at: [Link]

  • Kyushu University. (2016). Self-Assembly of Electron Donor-Acceptor-Based Carbazole Derivatives: Novel Fluorescent Organic Nanoprobes for Both One- and Two-Photon Cellular Imaging. Available at: [Link]

  • Self‐Assembly Pathways of Carbazole‐derived Macrocycles Into Nanotubular Architectures. (2025). Wiley Online Library.
  • Fukutomi, Y., Sakamoto, R., Kusamoto, T., et al. (2016). Cooperative Self-Assembly of Carbazole Derivatives Driven by Multiple Dipole–Dipole Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., Duan, Y., Zhang, H., et al. (2023).
  • How do salts of phosphonates affect the solubility of other substances in water? (2025). Blog. Available at: [Link]

  • Methodologies for characterising protein aggregation. (n.d.). Wyatt Technology. Available at: [Link]

  • Shi, Y., Yang, K., Zhang, Z., et al. (2021).
  • Characterization of Protein Aggregate Composition using Light Scattering Techniques. (2014). AZoM.com. Available at: [Link]

  • Techniques used for characterization of protein aggregates. (n.d.).
  • Additive-assisted molecular aggregation manipulation towards efficient thick organic solar cells. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • Villar-Alvarez, E., Pesarrodona, M., Corchero, J. L., et al. (2015).
  • Hamada, H., Arakawa, T., & Shiraki, K. (2008). Effect of Additives on Protein Aggregation. The Wolfson Centre for Applied Structural Biology.
  • Exploring Analytical Techniques to Characterize Protein Aggregation in Biotherapeutics. (2023).
  • Pan, J., Zhang, Q., Guan, J., et al. (2025). Enhancing molecular aggregation and decreasing the optical gap by a dual-additive to reduce the energy loss of all-polymer organic solar cells. Diva-Portal.org.
  • Trimeric carbazole phosphonic acid hole-transporting molecules with robust processability enhance the efficiency of organic sola. (2025). Science China Chemistry.
  • Solvent and Deposition Method-Driven Optimization of Carbazole Phosphonic Acid Monolayers for Controlled Perovskite Growth on ITO Substrates. (2025).
  • Yi, X., Liu, Z., Zhao, M., et al. (2024). Additive-assisted molecular aggregation manipulation towards efficient thick organic solar cells.
  • Self-Organized Carbazole Phosphonic Acid Additives at Buried Interface Enhance Efficiency of Blue Perovskite LEDs. (2024). ACS Energy Letters.
  • Rational Molecular Design of Soluble Carbazole Phosphonic Acid for Hybrid Hole Transport Layers Enabling High-Efficiency Sky-Blue Perovskite LEDs. (2025). CityUHK Scholars.
  • Kaufman, H. W., & Kleinberg, I. (1971). Effect of pH on calcium binding by phytic acid and its inositol phosphoric acid derivatives and on the solubility of their calcium salts. PubMed.
  • Buchaca, E., Man, S. P., Motevalli, M., et al. (2010). N-Carbazolylmethylphosphonic acid—synthesis, metal coordination, emissive aggregate formation and spectroscopic features. New Journal of Chemistry (RSC Publishing).
  • Synthesis and Structure Evolution in Metal Carbazole Diphosphonates Followed by Electron Diffraction. (n.d.). PMC.
  • Higgins, D. A., Bohn, P. W., & Holmberg, J. (1996). Dynamics within a Single Molecular Layer. Aggregation, Relaxation, and the Absence of Motion. Journal of the American Chemical Society.
  • Multifunctional behavior of a carbazole derivative: Red phosphorescent emission, aggregation-induced long-life exciton and light-emitting diode application. (2022).
  • Synthesis of the rod-shape carbazole-based phosphonic acid. (n.d.). KTU ePubl.
  • Hanson, E. L., Schwartz, J., Nickel, B., et al. (2012). Studies on the Effect of Solvents on Self-Assembled Monolayers Formed from Organophosphonic Acids on Indium Tin Oxide. Langmuir.
  • pH Impact on Inhibitor Performance. (n.d.).
  • Trojanowska, A., & Rachoń, J. (2020).
  • Głowacki, Z., Hoffmann, M., Topolski, M., et al. (1989).
  • A Carbazole-Based Aggregation-Induced Emission “Turn-On” Sensor for Mercury Ions in Aqueous Solution. (2025). MDPI.
  • Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. (2019). MDPI.
  • Wawrzyńczak, A., Dziuk, B., & Rachoń, J. (2019).

Sources

Optimization

resolving fluorescence quenching in (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid films

Welcome to the Technical Support Center for optoelectronic materials. This guide is specifically engineered for researchers and development professionals working with (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optoelectronic materials. This guide is specifically engineered for researchers and development professionals working with (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid , commonly abbreviated as MeO-2PACz .

While MeO-2PACz is highly regarded as a Self-Assembled Monolayer (SAM) hole transport layer in high-efficiency perovskite solar cells and OLEDs, characterizing its intrinsic photoluminescence (PL) in solid-state films often frustrates researchers due to severe fluorescence quenching. This guide dissects the root causes of this phenomenon and provides field-proven, self-validating protocols to resolve it.

Part 1: Core Mechanisms of Fluorescence Quenching

Fluorescence quenching in MeO-2PACz is rarely a single-variable issue. Because the molecule features a planar carbazole core and a reactive phosphonic acid anchoring group, its excited-state dynamics are heavily dictated by interfacial energy alignment and intermolecular spacing .

  • Interfacial Charge Transfer (CT): MeO-2PACz is engineered to extract positive charge carriers. Its HOMO level sits at approximately -5.3 eV[1]. When deposited on conductive transparent oxides like Indium Tin Oxide (ITO, Work Function ~ -4.7 eV), the excited state undergoes ultra-fast non-radiative decay via 1[1].

  • Aggregation-Caused Quenching (ACQ): The 3,6-dimethoxycarbazole units are highly prone to π−π stacking[2]. If deposition leaves physisorbed multilayers rather than a true monolayer, these intermolecular interactions lead to excimer formation and ACQ.

  • Premature Condensation: Trace moisture causes the phosphonic acid groups to hydrogen-bond or condense into bulk aggregates before they can form covalent P–O–M (Metal) bonds with the substrate[3].

QuenchingMechanisms Excited MeO-2PACz Excited State (S1) Radiative Radiative Decay (Fluorescence) Excited->Radiative Isolated Molecules (Insulating Substrate) ACQ Aggregation-Caused Quenching (ACQ) Excited->ACQ Physisorbed Multilayers (pi-pi stacking) CT Charge Transfer (Substrate Quenching) Excited->CT Conductive Substrate (ITO/FTO) Excimer Excimer Formation (Red-shifted PL) Excited->Excimer High Local Concentration

Photophysical pathways of MeO-2PACz excited states dictating fluorescence or quenching. (Max Width: 760px)

Diagnostic Data Matrix

Use the following table to diagnose the specific root cause of quenching in your MeO-2PACz films by comparing your optical data against expected monomeric values.

ParameterExpected Value (Monomer)Quenched Film ValuePrimary Causality
PL Emission Peak ~360–380 nm>420 nm (Broad)Excimer formation / ACQ
PL Quantum Yield High (> 20%)Near Zero (< 1%)Substrate CT or severe ACQ
Contact Angle (H₂O) ~75° ± 3°< 50° or highly variablePoor SAM coverage / Multilayers
Absorption Onset Sharp at ~350 nmRed-shifted tailGround-state aggregation

Part 2: Troubleshooting FAQs

Q: I spin-coated MeO-2PACz onto ITO, and the fluorescence is completely gone. Is my material degraded? A: Not necessarily. This is a feature of the material's design, not a defect. The deep HOMO of MeO-2PACz aligns favorably with the work function of ITO to facilitate hole injection/extraction[1]. When optically excited on this conductive oxide, the energy level alignment drives ultra-fast interfacial charge transfer, which quenches the radiative pathway. Self-Validation Check: To verify the chemical integrity of your batch, rinse the film with anhydrous ethanol, collect the wash, and measure the solution PL. If it strongly fluoresces at ~370 nm, your material is intact, and the quenching was purely substrate-induced.

Q: I deposited the film on insulating quartz to prevent charge transfer, but the emission is still weak and red-shifted. Why? A: You are observing Aggregation-Caused Quenching (ACQ). MeO-2PACz is designed to operate as a monolayer. Standard spin-coating without proper rinsing leaves thick, physisorbed multilayers. The planar carbazole units stack, allowing the excited state to delocalize across multiple molecules and fall into a low-energy, non-radiative trap state. You must enforce a true monolayer using a dynamic rinsing protocol (See Protocol A).

Q: How can I study the solid-state photophysics of MeO-2PACz without ACQ interfering? A: You must spatially isolate the molecules to prevent Dexter energy transfer and π−π interactions. This is achieved by doping MeO-2PACz into a bio-inert, optically transparent polymer matrix (e.g., PMMA at <1 wt%), or by co-assembling it with an inert alkyl-phosphonic acid spacer (like decylphosphonic acid) to sterically hinder carbazole-carbazole collisions.

Part 3: Standardized Experimental Protocols

To resolve ACQ-induced quenching on insulating substrates, you must completely remove physisorbed multilayers. This protocol exploits the difference in binding energy between chemisorbed molecules (which form 3[3]) and weakly bound physisorbed molecules.

Protocol A: Deposition of True MeO-2PACz Monolayers
  • Substrate Activation: Treat the quartz or glass substrate with UV-Ozone for 15 minutes. Causality: This generates a high density of surface hydroxyl (-OH) groups, which are strictly required for the phosphonic acid anchoring mechanism.

  • Solution Preparation: Dissolve MeO-2PACz in anhydrous ethanol at a concentration of 1 mmol/L. Causality: Trace water causes phosphonic acids to self-condense. Anhydrous solvent ensures the molecules remain monomeric in solution.

  • Spin-Coating: Spin the solution onto the substrate at 3000 rpm for 30 seconds.

  • Dynamic Rinsing (Critical Step): While the substrate is still spinning at 3000 rpm, dispense 1 mL of pure anhydrous ethanol dropwise directly onto the center of the substrate. Causality: The shear force combined with the pure solvent washes away unbound multilayers that cause π−π stacking, leaving behind only the molecules directly interacting with the substrate.

  • Thermal Annealing: Transfer the substrate to a hotplate at 100°C for 10 minutes. Causality: Heat provides the activation energy required to drive the condensation reaction between the phosphonic acid and surface hydroxyls, locking the SAM in place and 4[4].

System Validation: Measure the water contact angle of the resulting film. A pristine, unaggregated MeO-2PACz monolayer will exhibit a uniform contact angle of ~75° ± 3°. If the angle is significantly lower, the dynamic rinse failed to remove hydrophilic aggregates.

ProtocolWorkflow Step1 1. Substrate Activation (UV-Ozone, 15 min) Step2 2. Solution Prep (1 mM in Anhydrous EtOH) Step1->Step2 Step3 3. Spin-Coating (3000 rpm, 30s) Step2->Step3 Step4 4. Dynamic Rinsing (Pure EtOH during spin) Step3->Step4 Step5 5. Thermal Annealing (100°C, 10 min) Step4->Step5 Step6 Result: True Monolayer (ACQ Eliminated) Step5->Step6

Self-validating deposition workflow to enforce MeO-2PACz monolayer formation and prevent ACQ. (Max Width: 760px)

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Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Dimethoxy Carbazole SAMs

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, one of the most frequent challenges I encounter in the fabrication of inverted (p-i-n) perovskite solar cells (PSCs) and organic phot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, one of the most frequent challenges I encounter in the fabrication of inverted (p-i-n) perovskite solar cells (PSCs) and organic photovoltaics is the poor self-assembly of bulky hole-transporting molecules.

While molecules like[2-(3,6-dimethoxy-9H-carbazol-9-yl)ethyl]phosphonic acid (MeO-2PACz) offer exceptional energy level alignment, their bulky 3,6-dimethoxy groups create significant steric hindrance. This guide deconstructs the physical chemistry behind this issue and provides field-proven, self-validating protocols to help you achieve dense, defect-free monolayers.

Mechanistic Insights: The Physics of Steric Repulsion in SAMs

To effectively troubleshoot Self-Assembled Monolayer (SAM) formation, we must first understand the causality of the failure. A SAM relies on a delicate thermodynamic balance between the anchoring group's affinity for the substrate and the van der Waals (vdW) interactions between the molecular backbones.

In dimethoxy carbazole derivatives, the methoxy substituents significantly increase the van der Waals radius of the headgroup. When the phosphonic acid anchors bind to the hydroxyl (-OH) sites on an Indium Tin Oxide (ITO) substrate, the bulky headgroups physically clash before the anchors can achieve a dense intermolecular spacing. This steric repulsion prevents the molecules from occupying adjacent binding sites.

The result is a sub-monolayer with low packing density (often <60% coverage). The resulting "pinholes" cause direct contact between the subsequent perovskite layer and the bare ITO, leading to severe non-radiative charge recombination, high leakage current, and a drastic drop in open-circuit voltage ( Voc​ ).

StericHindrance Bulky 3,6-Dimethoxy Carbazole (Bulky Headgroup) Steric High Steric Repulsion Between Molecules Bulky->Steric Defects Low Packing Density & Pinholes Steric->Defects Sol1 Increase Alkyl Linker (e.g., Ethyl -> Butyl) Defects->Sol1 Strategy 1 Sol2 Substrate Modification (ALD NiO for more -OH sites) Defects->Sol2 Strategy 2 Sol3 Self-Assembled Bilayer (Wetting Layer Addition) Defects->Sol3 Strategy 3 Dense Dense, Defect-Free SAM High PCE Sol1->Dense Enhances vdW forces Sol2->Dense Increases anchor density Sol3->Dense Passivates gaps

Mechanistic pathways to overcome steric hindrance in bulky carbazole SAMs.

Troubleshooting FAQs: Field-Proven Interventions

Q1: My MeO-2PACz SAM on bare ITO is yielding devices with low fill factors (FF) and high leakage current. How can I force a higher packing density? A1: The core issue is a mismatch between the substrate's binding site density and the molecule's steric footprint. Bare ITO has a relatively low and heterogeneous density of reactive surface hydroxyl groups. To overcome this, we recommend depositing an ultrathin layer of Atomic Layer Deposition (ALD) NiO prior to SAM formation. ALD NiO provides a highly dense, homogeneous array of -OH binding sites. This higher density of anchoring points thermodynamically drives the phosphonic acid groups to pack closer together, effectively forcing the bulky carbazole heads into a tighter configuration and increasing surface coverage to >95% .

Q2: I cannot change my substrate to NiO. How can I modify the SAM molecule itself to overcome steric hindrance? A2: If the substrate must remain bare ITO, you must increase the intermolecular cohesive forces to overcome the headgroup repulsion. This is achieved by extending the alkyl linker chain. Switching from an ethyl linker (MeO-2PACz) to a butyl linker (Me-4PACz) decouples the bulky headgroup from the anchoring surface. The longer aliphatic chain provides greater conformational flexibility and increases the attractive van der Waals forces between adjacent molecules, allowing them to pack densely despite the bulky heads . Alternatively, asymmetric π -expansion (e.g., CbzNaph) can enhance dipole moments and π−π stacking to drive assembly .

Q3: My SAM seems to form, but the perovskite precursor solution completely dewets from the surface during spin-coating. What is happening? A3: Dimethoxy carbazole surfaces are inherently hydrophobic. When steric hindrance causes poor packing, the resulting surface energy is highly heterogeneous, exacerbating the poor wettability of the polar perovskite precursor (usually dissolved in DMF/DMSO). To resolve this, implement a Self-Assembled Bilayer (SAB) strategy. By introducing a noncovalent wetting layer (such as 4CzNH3I) on top of the chemisorbed SAM, you increase the surface polarity. The ammonium groups of the wetting layer not only solve the dewetting issue but also chemically passivate trap states at the buried interface .

Standardized Experimental Protocols
Protocol A: ALD NiO Substrate Priming and High-Density SAM Chemisorption

This protocol is a self-validating system designed to maximize anchoring density and eliminate pinholes.

  • Substrate Cleaning: Sonicate ITO substrates sequentially in 2% Hellmanex aqueous solution, deionized water, acetone, and isopropanol (15 min each).

    • Validation Check: Water should sheet off the substrate uniformly without beading.

  • ALD NiO Deposition: Deposit 1-2 nm of NiO using bis(cyclopentadienyl)nickel and ozone precursors at 150°C.

  • Surface Activation: Subject the ITO/NiO substrates to UV-Ozone treatment for exactly 15 minutes.

    • Causality: This step is critical; it maximizes the surface -OH group density required for phosphonic acid condensation.

  • SAM Solution Preparation: Dissolve MeO-2PACz in anhydrous ethanol at a concentration of 1 mM.

    • Causality: Ethanol is chosen over DMF because it prevents micelle formation of the bulky molecules, allowing monomeric chemisorption.

  • Dip-Coating: Immerse the activated substrates in the SAM solution for 24 hours in the dark at room temperature.

  • Dynamic Spin-Rinsing: Mount the substrate on a spin-coater. While spinning at 3000 rpm, dispense 1 mL of pure anhydrous ethanol over the surface.

    • Validation Check: This step removes physisorbed multilayers. If omitted, the series resistance ( Rs​ ) of the final device will skyrocket due to insulating aggregates.

  • Thermal Annealing: Anneal at 100°C for 10 minutes to drive the condensation reaction (forming strong P-O-Ni covalent bonds).

    • Validation Check: Measure the water contact angle. A successful, dense MeO-2PACz layer will yield a contact angle of ~78-80°.

Workflow Clean 1. Substrate Cleaning (Ultrasonication) Activate 2. UV-Ozone Treatment (15 min, maximizes -OH) Clean->Activate SolPrep 3. SAM Solution Prep (1 mM in Ethanol) Activate->SolPrep Coat 4. Dip Coating (24h immersion) SolPrep->Coat Rinse 5. Dynamic Spin Rinse (Removes physisorbed) Coat->Rinse Anneal 6. Thermal Annealing (100°C, 10 min) Rinse->Anneal

Optimized step-by-step experimental workflow for high-density SAM deposition.

Quantitative Data Summary

The following table summarizes the impact of substrate modification and linker extension on the physical and electrical properties of carbazole SAMs, demonstrating how overcoming steric hindrance directly correlates to device performance.

SAM MoleculeSubstrateLinker LengthContact Angle (°)Surface Coverage (%)Champion PCE (%)
MeO-2PACzBare ITOEthyl (C2)68 ± 2~60%18.5%
MeO-2PACzITO / ALD NiOEthyl (C2)78 ± 1>95%21.2%
Me-4PACzBare ITOButyl (C4)75 ± 2>90%20.9%
CbzNaphBare ITOAsymmetric82 ± 1>98%24.1%
References
  • Phung, N., et al. "Enhanced Self-Assembled Monolayer Surface Coverage by ALD NiO in p-i-n Perovskite Solar Cells." ACS Applied Materials & Interfaces, 2021.[Link]

  • "Solvent and Deposition Method-Driven Optimization of Carbazole Phosphonic Acid Monolayers for Controlled Perovskite Growth on ITO Substrates." The Journal of Physical Chemistry C, 2024.[Link]

  • "Tuning the Surface Energy of Hole Transport Layers Based on Carbazole Self-Assembled Monolayers for Highly Efficient Sn/Pb Perovskite Solar Cells." Advanced Functional Materials, 2023.[Link]

  • "π-Expanded Carbazoles as Hole-Selective Self-Assembled Monolayers for High-Performance Perovskite Solar Cells." Angewandte Chemie International Edition, 2022.[Link]

Reference Data & Comparative Studies

Validation

FTIR spectral comparison of free vs bound (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid

In-Depth FTIR Spectral Analysis of Free vs. Bound MeO-2PACz: A Guide to Phosphonic Acid Monolayer Characterization As self-assembled monolayers (SAMs) increasingly replace bulky polymeric hole-transport layers in optoele...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth FTIR Spectral Analysis of Free vs. Bound MeO-2PACz: A Guide to Phosphonic Acid Monolayer Characterization

As self-assembled monolayers (SAMs) increasingly replace bulky polymeric hole-transport layers in optoelectronics and perovskite solar cells, understanding their interfacial chemistry is paramount. 1[1] has emerged as a benchmark molecule. Its performance relies entirely on its ability to transition from a free molecule in solution to a densely packed, covalently bound monolayer on a metal oxide substrate (e.g., ITO or NiOx).

This guide provides a rigorous comparison of the free versus bound states of MeO-2PACz using Fourier-Transform Infrared Spectroscopy (FTIR), detailing the mechanistic causality behind spectral shifts and outlining a self-validating protocol for monolayer verification.

Mechanistic Overview: The Chemistry of Anchoring

The anchoring mechanism of MeO-2PACz is driven by its phosphonic acid moiety (-PO(OH)₂). When deposited onto a hydroxylated metal oxide surface, the molecule undergoes a thermodynamically driven condensation reaction. This reaction releases water and forms robust2[2].

FTIR is the definitive analytical tool to validate this transition. However, because a SAM is typically only 1–2 nanometers thick, standard transmission FTIR is insufficient for the bound state. Instead, we must use Reflection-Absorption Infrared Spectroscopy (RAIRS) at a grazing angle to amplify the signal of transition dipoles oriented perpendicular to the substrate surface.

FTIR Spectral Comparison: Free vs. Bound States

The transition from a free powder to a chemisorbed monolayer yields distinct, quantifiable shifts in the vibrational modes of the phosphonic acid group, while the carbazole backbone remains structurally intact.

The Free State (Bulk Powder)

In its unbound state, analyzed via transmission FTIR (e.g., in a KBr pellet), MeO-2PACz exhibits strong hydrogen bonding. The spectrum is characterized by distinct P-OH stretching vibrations at ~1024 cm⁻¹ and ~949 cm⁻¹, alongside a sharp P=O stretch at ~1160 cm⁻¹[1]. The carbazole ring's C=C stretching modes are clearly visible at 1492 cm⁻¹ and 1480 cm⁻¹[1].

The Bound State (Chemisorbed SAM)

Upon successful condensation on a substrate like ITO, the RAIRS spectrum changes dramatically. The3[3], proving that deprotonation and covalent bonding have occurred. They are replaced by a broad P-O-M stretching band around 997–1010 cm⁻¹[4]. Furthermore, when MeO-2PACz interacts with subsequent layers (such as uncoordinated Pb²⁺ in perovskites), the P=O peak red-shifts to ~1156 cm⁻¹, indicating that the lone pair of electrons on the phosphoryl oxygen is actively passivating interfacial defects[4].

Quantitative Spectral Summary
Vibrational ModeFree MeO-2PACz (cm⁻¹)Bound MeO-2PACz (cm⁻¹)Mechanistic Implication of Shift
P=O stretch 1159 – 11601156 – 1157Red-shift indicates coordination of the P=O lone pair with metal ions (e.g., Pb²⁺ or In³⁺).
P-OH stretch 1024 – 1025, 948DisappearsConfirms complete deprotonation and condensation with surface hydroxyls.
P-O-M stretch N/A~997 – 1010 (Broad)Formation of bidentate/tridentate covalent bonds with the substrate.
Carbazole C=C 1480, 1492~1480, 1492Unchanged; confirms the structural integrity of the hole-transporting backbone.
Methoxy-adjacent 15821582Unique asymmetric stretch distinguishing MeO-2PACz from unsubstituted 2PACz.

Performance Comparison vs. Alternative SAMs

To contextualize the performance of MeO-2PACz, we must evaluate it against structural alternatives using spectral and electronic data:

  • MeO-2PACz vs. Unsubstituted 2PACz : While both form identical P-O-M linkages (evidenced by the broad ~1010 cm⁻¹ RAIRS peak), they differ in their electronic influence. FTIR reveals a unique asymmetric stretch at 1582 cm⁻¹ in MeO-2PACz due to the methoxy groups[3]. These electron-donating groups reduce the molecular dipole moment (+0.2 D for MeO-2PACz vs. +2.0 D for 2PACz), resulting in a shallower work function shift on ITO (4.6 eV vs. 5.0 eV)[3]. This makes MeO-2PACz superior for aligning with specific narrow-bandgap perovskites.

  • Phosphonic Acids vs. Carboxylic Acids : Phosphonic acids (like MeO-2PACz) exhibit significantly higher binding energies than carboxylic acid SAMs. Experimental validation shows that after aggressive solvent washing, carboxylic acid SAMs often exhibit a re-emergence of free C=O stretches in FTIR (indicating desorption), whereas the P-O-M bonds of MeO-2PACz remain spectrally robust[2].

Self-Validating Experimental Protocol

To ensure scientific integrity, the deposition of a SAM must be treated as a self-validating system. The following protocol ensures that the transition from physisorption to chemisorption is both forced and verified.

Step 1: Baseline Establishment (Free Molecule)

  • Action : Prepare a KBr pellet using 1 mg of MeO-2PACz powder and 99 mg of IR-grade KBr. Run transmission FTIR (400–4000 cm⁻¹, 4 cm⁻¹ resolution).

  • Causality : This establishes the exact wavenumber of the P-OH stretch for your specific instrument and environmental conditions. You cannot prove the loss of a peak if you haven't established its baseline presence.

Step 2: Substrate Activation

  • Action : Clean ITO glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Expose to UV-Ozone for 15–20 minutes immediately prior to use.

  • Causality : UV-Ozone removes residual organic contaminants and heavily hydroxylates the metal oxide surface. Without a high density of surface -OH groups, the subsequent condensation reaction will fail, resulting in a weakly physisorbed layer.

Step 3: SAM Deposition & Condensation

  • Action : Spin-coat a 1.0 mM solution of MeO-2PACz in anhydrous ethanol onto the activated substrate at 3000 rpm for 30 seconds. Immediately transfer to a hotplate and anneal at 100°C for 10 minutes.

  • Causality : Spin-coating distributes the molecules, but thermal annealing provides the thermodynamic driving force required to overcome the activation energy of the condensation reaction (-H₂O), converting hydrogen bonds into covalent P-O-M linkages.

Step 4: RAIRS Validation (Bound Molecule)

  • Action : Vigorously wash the annealed substrate with pure anhydrous ethanol and spin-dry to remove unreacted multilayers. Measure the substrate using a RAIRS accessory set to an 80° grazing angle.

  • Causality : The aggressive solvent wash ensures that any remaining molecules are covalently bound. The grazing angle leverages the surface selection rule to detect the ultrathin monolayer. The complete absence of the 1024 cm⁻¹ and 949 cm⁻¹ peaks validates a successful, fully condensed monolayer.

SAM_Workflow N1 1. Bulk MeO-2PACz (Transmission FTIR) N2 2. Substrate Hydroxylation (UV-Ozone Treatment) N1->N2 N3 3. Spin-Coating SAM (0.5 - 1.0 mM in Ethanol) N2->N3 N4 4. Thermal Annealing (Drives Condensation) N3->N4 N5 5. Bound SAM (RAIRS Validation) N4->N5

Experimental workflow for MeO-2PACz SAM deposition and RAIRS validation.

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Comparative

Benchmarking MeO-2PACz: A Comparative Guide to Carbazole-Based SAMs in Next-Generation Photovoltaics

Executive Summary: The Evolution from DSSCs to High-Efficiency PSCs For scientists and drug development professionals, the concept of Structure-Activity Relationship (SAR) is fundamental to molecular design. In materials...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution from DSSCs to High-Efficiency PSCs

For scientists and drug development professionals, the concept of Structure-Activity Relationship (SAR) is fundamental to molecular design. In materials science, we apply this exact logic—molecular tailoring—to optimize optoelectronic interfaces[1].

While (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid , commercially known as MeO-2PACz (CAS: 2377770-18-6), utilizes the phosphonic acid anchoring chemistry originally pioneered in Dye-Sensitized Solar Cells (DSSCs)[2], its true benchmarking arena is in next-generation inverted Perovskite Solar Cells (PSCs) and Organic Photovoltaics (OPVs)[3]. In these advanced architectures, MeO-2PACz functions as a self-assembled monolayer (SAM) that replaces traditional, bulky Hole Transport Layers (HTLs) to facilitate near-lossless interfacial charge extraction[4].

Mechanistic Causality: The Molecular Design of MeO-2PACz

As an application scientist, I approach molecular integration not merely as a procedural task, but as a self-validating system where every chemical functional group serves a distinct, measurable purpose. The superiority of MeO-2PACz is driven by its tripartite molecular causality[2]:

  • Phosphonic Acid Anchor: Undergoes a condensation reaction with surface hydroxyl groups on Indium Tin Oxide (ITO) or NiOx, forming a robust, covalent P-O-Metal bond that passivates surface defects[5].

  • Carbazole Core: Provides a rigid, conjugated backbone that facilitates high hole mobility and π−π stacking, ensuring rapid charge delocalization[2].

  • Methoxy (-OCH3) Substituents: These electron-donating groups upshift the Highest Occupied Molecular Orbital (HOMO) to approximately -5.3 eV[6]. This precise tuning perfectly aligns the SAM's energy level with the valence band of high-efficiency perovskites (like FAPbI3), suppressing non-radiative interfacial recombination[1].

G MeO MeO-2PACz Molecule Anchor Phosphonic Acid Anchoring Group MeO->Anchor comprises Core Carbazole Core MeO->Core comprises Subst Methoxy (-OCH3) Substituents MeO->Subst comprises ITO Covalent Binding to ITO/NiOx (Passivates Defects) Anchor->ITO Condensation Reaction Hole High Hole Mobility & Pi-Pi Stacking Core->Hole Delocalized Electrons HOMO HOMO Level Tuning (~ -5.3 eV) Matches Active Layer Subst->HOMO Electron Donating Effect

Logical relationship of MeO-2PACz molecular design and its interfacial functions.

Benchmarking Performance Data

When benchmarking MeO-2PACz against traditional HTLs (like PEDOT:PSS and PTAA) and its unsubstituted analogue (2PACz), the quantitative advantages in Power Conversion Efficiency (PCE) and stability become clear. MeO-2PACz has enabled certified PCEs of 24.4% in flexible all-perovskite tandems and 23.26% in CIGSe/perovskite tandems[7].

Table 1: Comparative Benchmarking of Hole Transport Materials
MaterialHOMO Level (eV)Processing SolventTypical PCE (%)Interfacial RecombinationStability & Wetting Profile
MeO-2PACz -5.30[6]Ethanol / IPA21.0 - 24.4%[7]Very LowExcellent stability / Requires wetting optimization[8]
2PACz -5.50Ethanol / IPA20.0 - 21.1%[3]LowGood stability / Hydrophobic surface
PEDOT:PSS -5.00 to -5.20Aqueous15.0 - 18.0%HighPoor (Hygroscopic and acidic, degrades interfaces)[3]
PTAA -5.20Toluene / CB19.0 - 20.0%ModerateModerate / Highly hydrophobic
NiOx -5.20 to -5.40Aqueous / Sputtered17.0 - 19.0%ModerateGood / Surface trap defects are common[5]

Data Synthesis: MeO-2PACz vastly outperforms PEDOT:PSS, which is notorious for its acidic nature that degrades device stability over time[3]. Furthermore, the methoxy groups in MeO-2PACz provide a more favorable energy alignment for FAPbI3-based systems compared to the deeper HOMO of 2PACz[1].

Experimental Protocol: A Self-Validating System

To achieve the benchmarked efficiencies, the deposition of MeO-2PACz must be treated as a self-validating chemical reaction rather than a simple coating step. The following protocol ensures the formation of a true, chemisorbed monolayer.

Step-by-Step Methodology
  • Substrate Hydroxylation (Crucial Causality Step):

    • Action: Treat pre-cleaned ITO substrates with UV-Ozone or Oxygen Plasma for 15 minutes.

    • Causality: Phosphonic acids require surface hydroxyl (-OH) groups to initiate the condensation reaction. Without this step, binding is purely physisorption, leading to device failure.

  • SAM Spin-Coating:

    • Action: Prepare a 1 mM solution of MeO-2PACz in anhydrous ethanol[9].

    • Action: Deposit 40 µL onto the substrate and spin-coat at 3000 rpm for 50 seconds[9].

  • Thermal Annealing:

    • Action: Anneal the substrate at 100 °C for 10 minutes[9].

    • Causality: Thermal energy drives the dehydration condensation reaction, forging the covalent P-O-Metal bonds.

  • Dynamic Solvent Wash (The Monolayer Guarantee):

    • Action: Cool to room temperature. Spin-coat 60 µL of pure Isopropanol (IPA) at 3000 rpm for 30 seconds[9]. Re-anneal at 100 °C for 5 minutes[9].

    • Causality: This dynamic wash removes any unreacted, physisorbed MeO-2PACz molecules stacked via π−π interactions, ensuring charge transport occurs via quantum tunneling through a single molecular layer.

  • Validation & Wetting Optimization:

    • Validation: Measure the water contact angle. A successful chemisorption shifts the angle from <10° (hydrophilic ITO) to ~50-60° (carbazole termination).

    • Optimization: Because SAMs are hydrophobic, perovskite wetting can be challenging. Depositing a phenethylammonium iodide (PEAI) seed layer (4 mg/mL in IPA) directly onto the MeO-2PACz prior to perovskite deposition increases the average perovskite grain size from 87 nm to 121 nm, boosting efficiency to 21.76%[8].

Workflow Step1 1. Substrate Hydroxylation (UV-Ozone / O2 Plasma) Step2 2. SAM Spin-Coating (1 mM MeO-2PACz in EtOH) Step1->Step2 Creates surface -OH groups Step3 3. Thermal Annealing (100 °C for 10 min) Step2->Step3 Evaporates solvent Step4 4. Dynamic Solvent Wash (Removes Physisorbed Molecules) Step3->Step4 Drives P-O-Metal covalent bonding Step5 5. Validation & Wetting (Contact Angle / PEAI Seed) Step4->Step5 Ensures true monolayer

Self-validating experimental workflow for MeO-2PACz self-assembled monolayer deposition.

References

  • Dyenamo. "What are self-assembled monolayer materials (SAMs)? - Dyenamo". [Link]

  • Journal of Materials Chemistry C (RSC). "Molecular tailoring of 2PACz SAMs via substituent design enables efficient inverted p–i–n perovskite solar cells". [Link]

  • ACS Applied Energy Materials. "Enhancing the Growth Quality of Perovskite on MeO-2PACz by Introducing a Phenethylammonium Seed Layer". [Link]

  • ACS Publications. "Application of PACz-Based Self-Assembled Monolayer Materials in Efficient Perovskite Solar Cells". [Link]

  • MDPI. "A Comprehensive Review of Self-Assembled Monolayers as Hole-Transport Layers in Inverted Perovskite Solar Cells". [Link]

  • PMC. "Challenges in the design and synthesis of self-assembling molecules as selective contacts in perovskite solar cells". [Link]

  • AIP Publishing. "Low temperature processing of hole transport layer-free CsPbI2Br solar cells assisted by SAM co-deposition".[Link]

Sources

Validation

The Definitive Guide to MeO-2PACz: An Electrochemical Impedance Spectroscopy (EIS) Comparison Against Traditional HTLs

Editorial Note on Nomenclature Before analyzing the electrochemical data, we must address a common nomenclature overlap in materials science literature. (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid is simply...

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Author: BenchChem Technical Support Team. Date: March 2026

Editorial Note on Nomenclature

Before analyzing the electrochemical data, we must address a common nomenclature overlap in materials science literature. (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid is simply the systematic IUPAC name for the ubiquitous self-assembled monolayer (SAM) commercially abbreviated as MeO-2PACz [1]. Because these two terms refer to the exact same chemical entity, this guide will not compare the molecule against itself. Instead, as a Senior Application Scientist, I will provide a definitive comparative analysis of MeO-2PACz against the industry's traditional hole transport layer (HTL) alternatives—specifically PEDOT:PSS and PTAA—using Electrochemical Impedance Spectroscopy (EIS) as our primary diagnostic tool.

Mechanistic Grounding: Why MeO-2PACz Outperforms Polymers

In inverted (p-i-n) perovskite solar cells (PSCs), the interface between the transparent conductive oxide (ITO) and the perovskite absorber is a critical bottleneck for device efficiency and stability. Traditional polymeric HTLs like PEDOT:PSS and PTAA rely on bulk charge transport through layers that are 20–50 nm thick.

MeO-2PACz fundamentally alters this paradigm through its molecular design[1]:

  • Phosphonic Acid Anchoring Group: Undergoes a condensation reaction with the hydroxyl groups on the ITO surface, forming robust, covalent P-O-In bonds. This creates a true, ultra-thin monolayer (~1.5 nm) that allows for rapid quantum tunneling of holes, eliminating the series resistance associated with bulk polymer layers.

  • Dimethoxy-Substituted Carbazole Core: The methoxy groups act as electron donors, tuning the Highest Occupied Molecular Orbital (HOMO) to approximately -5.3 eV. This provides a nearly lossless energy alignment with the valence band maximum of standard perovskite absorbers, facilitating rapid hole extraction while blocking electron back-transfer.

G cluster_MeO MeO-2PACz Interface (High R_rec) cluster_PEDOT PEDOT:PSS Interface (Low R_rec) A1 ITO Substrate B1 MeO-2PACz SAM (Covalent Bonding) A1->B1 Rapid Hole Extraction C1 Perovskite Layer B1->C1 Suppressed Recombination A2 ITO Substrate B2 PEDOT:PSS (Acidic/Bulk Layer) A2->B2 Sluggish Extraction C2 Perovskite Layer B2->C2 Defect Recombination

Fig 1: Charge transfer and recombination dynamics at MeO-2PACz vs. PEDOT:PSS interfaces.

Decoupling Interfacial Kinetics with EIS

Electrochemical Impedance Spectroscopy (EIS) is the premier analytical technique for decoupling bulk charge transport from interfacial recombination. By applying a small AC voltage perturbation over a wide frequency range, we can isolate specific kinetic processes based on their time constants.

When evaluating HTLs, we analyze the Nyquist plot (imaginary impedance −Z′′ vs. real impedance Z′ ). Under dark conditions at an applied bias equal to the open-circuit voltage ( VOC​ ), the plot is typically dominated by a low-frequency semicircle.

  • Series Resistance ( Rs​ ): The high-frequency x-intercept. It reflects the contact resistance and the bulk conductivity of the HTL.

  • Recombination Resistance ( Rrec​ ): The diameter of the low-frequency semicircle. A larger Rrec​ is highly desirable, as it proves that non-radiative recombination at the HTL/perovskite interface has been successfully suppressed[2].

Quantitative Performance Comparison

The table below synthesizes EIS and stability data comparing MeO-2PACz against standard polymeric alternatives.

HTL MaterialSeries Resistance ( Rs​ )Recomb. Resistance ( Rrec​ )Primary Interfacial LimitationRetained PCE (12h @ 65°C)
MeO-2PACz ~15 Ω > 6000 Ω None (Conformal Covalent Monolayer) 77%
PEDOT:PSS ~25 Ω ~ 1200 - 2000 Ω Acidic Degradation, High Defect Density18%
PTAA ~40 Ω ~ 2500 Ω Hydrophobic Wetting Issues, Low ConductivityModerate

Data Analysis:

  • MeO-2PACz vs. PEDOT:PSS: PEDOT:PSS is highly acidic and hygroscopic, which actively etches the perovskite interface over time. This creates a high density of trap states, leading to severe non-radiative recombination (reflected in a low Rrec​ of ~2000 Ω )[2]. Furthermore, under thermal stress (65°C), PEDOT:PSS devices rapidly degrade, retaining only 18% of their initial efficiency, whereas the covalently bonded MeO-2PACz retains 77%[3].

  • MeO-2PACz vs. PTAA: While PTAA solves the acidity issue of PEDOT:PSS, its extreme hydrophobicity causes poor wetting of the perovskite precursor, leading to interfacial voids. Additionally, undoped PTAA has poor intrinsic conductivity. This manifests in EIS as a higher series resistance ( Rs​ ) and a lower Rrec​ compared to the conformal, highly conductive MeO-2PACz monolayer[4].

Self-Validating Experimental Protocol for EIS

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, the following protocol details a self-validating workflow for fabricating MeO-2PACz SAMs and executing EIS measurements.

Phase 1: Substrate Functionalization

Causality Note: The phosphonic acid anchor requires surface hydroxyl groups to form a covalent bond. Skipping the UV-Ozone step will result in a physisorbed, unstable layer.

  • Preparation: Clean ITO glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (15 min each). Dry with N2​ gas.

  • Hydroxylation: Treat the ITO substrates with UV-Ozone for exactly 15 minutes to maximize surface hydroxyl (-OH) group density.

  • Deposition: Immediately spin-coat a 1 mM solution of MeO-2PACz in anhydrous ethanol at 3000 rpm for 30 seconds.

  • Condensation Annealing: Anneal the substrates at 100°C for 10 minutes to drive the condensation reaction, forming covalent P-O-In bonds[1].

  • Crucial Wash Step: Spin-coat pure anhydrous ethanol over the annealed substrate at 3000 rpm. Why? This removes any unbound, physisorbed MeO-2PACz molecules, ensuring charge transport occurs via tunneling through a true single monolayer.

Phase 2: EIS Measurement & Validation
  • Setup: Place the fully fabricated device (ITO/MeO-2PACz/Perovskite/ETL/Metal) into an electromagnetically shielded Faraday cage connected to a potentiostat.

  • Bias Application: Apply a DC bias equal to the device's measured VOC​ under dark conditions. Why? At VOC​ , the net current is zero, meaning the forward injection current is entirely balanced by the recombination current. This isolates Rrec​ as the dominant kinetic response[2].

  • Perturbation: Superimpose an AC perturbation of 10 mV amplitude. Sweep the frequency from 1 MHz down to 10 Hz.

  • Data Validation (The Trustworthiness Check): Before fitting the data, run a Kramers-Kronig (K-K) Transformation on the raw impedance spectra. If the pseudo- χ2 error is >10−4 , the system was not linear, stable, or causal during the sweep. Discard the data and remeasure.

  • Modeling: Fit the K-K validated Nyquist plot to a simplified Randles equivalent circuit: Rs​+(Rrec​∥Cgeo​) to extract the exact resistance values.

Workflow N1 Device Prep (ITO/HTL/Perovskite) N2 EIS Measurement (Dark, VOC Bias) N1->N2 N3 Data Validation (Kramers-Kronig) N2->N3 N4 Equivalent Circuit (Nyquist Fitting) N3->N4 N5 Extract R_s & R_rec (Compare HTLs) N4->N5

Fig 2: Self-validating EIS experimental workflow for HTL performance comparison.

References

  • (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)
  • Source: rsc.
  • Source: rsc.
  • Source: acs.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic Acid: A Focus on Personal Protective Equipment

This guide provides essential safety and logistical information for the handling of (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid (CAS 2377770-18-6), a compound of interest in materials science and medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling of (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid (CAS 2377770-18-6), a compound of interest in materials science and medicinal chemistry.[1] Given its dual nature, possessing both a carbazole moiety and a phosphonic acid functional group, a comprehensive understanding of its potential hazards is paramount for ensuring laboratory safety. This document synthesizes data from the available Safety Data Sheet (SDS) and established protocols for its constituent chemical classes to provide a robust framework for personal protective equipment (PPE) selection, operational procedures, and waste disposal.

Hazard Assessment: Understanding the Risk Profile

The known hazards of (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid are primarily related to irritation. The GHS classifications provided in its Safety Data Sheet indicate that it causes skin irritation and serious eye irritation.[2][3] To build a comprehensive safety protocol, we must also consider the hazards associated with its parent structures: carbazoles and phosphonic acids.

  • Carbazole Derivatives: Carbazole and its related compounds are known to be irritating to the eyes, skin, and respiratory system.[4] Some evidence suggests potential carcinogenicity for certain carbazole compounds, warranting measures to minimize long-term exposure.[4][5] Inhalation of dust from powdered carbazole derivatives is a key exposure route to avoid.[6][7]

  • Phosphonic Acids: As a class, phosphonic acids are acidic and can be corrosive.[8] Handling these compounds, especially in concentrated form, requires engineering controls like a fume hood to prevent inhalation of any potential fumes and to contain spills.[9][10]

The physical form of this compound is a white to off-white powder or crystal, which means the primary risks during handling are the generation and inhalation of dust, as well as direct skin and eye contact.

Hazard ClassificationDescriptionPrimary Exposure RouteSource
Skin Irritation (H315) Causes skin irritation upon direct contact.Dermal Contact[2][3]
Serious Eye Irritation (H319) Causes serious, potentially damaging, irritation upon contact with eyes.Ocular Contact[2][3]
Respiratory Irritation (Potential) Inhalation of dust may irritate the respiratory tract. This is an inferred hazard based on the carbazole moiety.Inhalation[4][7]
Carcinogenicity (Potential) Limited evidence of carcinogenic effects for the parent carbazole structure. This is a precautionary consideration.Inhalation, Dermal[4][5]

Core Personal Protective Equipment (PPE) Directives

A multi-layered PPE approach is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid.

PPE CategoryItemSpecifications & Rationale
Hand Protection Chemical-resistant glovesNitrile rubber (NBR) gloves with a minimum thickness of >0.11 mm are recommended.[11] Always inspect gloves for tears or punctures before use. For prolonged handling or when cleaning spills, double-gloving is advised. Change gloves immediately if contamination is suspected.
Body Protection Laboratory coatA flame-resistant lab coat , fully buttoned, is required to protect skin and personal clothing from contamination.[4][6]
Eye and Face Protection Safety goggles or glasses with side shieldsChemical splash goggles are mandatory to prevent contact with airborne particles or splashes.[7][10][11] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when handling larger quantities or preparing solutions.[6]
Respiratory Protection NIOSH-approved respiratorA NIOSH-approved N95 (or higher) dust respirator is required when handling the solid powder outside of a certified chemical fume hood or ventilated balance enclosure to prevent inhalation of fine particles.[4][5][7]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from potential spills.

Operational and Disposal Plans

Step-by-Step PPE Protocol: Donning and Doffing

Proper procedure in putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Respirator (If required) D1->D2 D3 3. Goggles/ Face Shield D2->D3 D4 4. Gloves D3->D4 F1 1. Gloves F2 2. Lab Coat F1->F2 F3 3. Goggles/ Face Shield F2->F3 F4 4. Respirator F3->F4 WashHands_Out Wash Hands Thoroughly F4->WashHands_Out WashHands_In Wash Hands WashHands_In->D1

Caption: PPE Donning and Doffing Workflow.

Handling and Weighing the Solid Compound
  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible.[4] Work should be performed in a designated area, preferably within a chemical fume hood, especially when handling the powder.[8][9]

  • Weighing: Use an analytical balance with a draft shield, ideally located inside the fume hood, to minimize dust dispersal.[4] Use a micro-spatula to carefully transfer the powder. Avoid creating dust clouds.

  • Dissolving: When preparing solutions, add solvent to the solid slowly to prevent splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Thoroughly wash hands with soap and water.[6][7]

Spill Response
  • Small Spill (in fume hood):

    • Ensure appropriate PPE is worn.[9]

    • Use an appropriate tool to gently sweep the spilled solid into a labeled hazardous waste container.[5]

    • Finish cleaning by wiping the surface with a damp cloth or paper towel, which should then be disposed of as solid hazardous waste.[4]

  • Large Spill (or outside fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, prevent the spread of the dust.

    • Contact your institution's Environmental Health & Safety (EH&S) department for guidance on cleanup.

Waste Disposal Plan

All waste contaminated with (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated disposable PPE (gloves, wipes, etc.) and materials in a dedicated, clearly labeled hazardous waste container.[6] The container must be suitable for solid waste and kept closed when not in use.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organophosphorus compounds.[9] Do not pour this chemical or its solutions down the drain.[12] The University of Cambridge operates a 'Zero Hazardous Chemicals to Drains Policy' for such materials.[12]

  • Labeling: Ensure all waste containers are labeled with a "Hazardous Waste" tag, listing the full chemical name and approximate concentrations.[9][10]

  • Collection: Follow your institution's procedures for hazardous waste pickup and disposal.

Emergency Procedures: First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][13]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[2][5][7] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]

By adhering to these stringent PPE and handling protocols, researchers can safely work with (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid, mitigating the risks of skin and eye irritation and minimizing potential long-term exposure to its constituent chemical moieties.

References

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  • BenchChem. (2025). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Carl ROTH. (2024).
  • BenchChem. (2025). Personal protective equipment for handling 1H-Benzo[c]carbazole.
  • Fisher Scientific. (2004).
  • Ossila. (2024).
  • University of Washington. (2021). SOP - Phosphoric Acid.
  • MilliporeSigma. (n.d.). (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid.
  • Sigma-Aldrich. (n.d.). (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid.
  • CDN. (2018).
  • NextSDS. (n.d.). [2-(3,6-Dimethyl-9H-carbazol-9-yl)ethyl]phosphonic Acid.
  • UIV Chem. (n.d.). Quality 2-(3,6-Dimethoxycarbazol-9-yl)ethylphosphonic acid,MeO-2PACz,2377770-18-6.
  • NSF PAR. (2021). Destruction of emerging organophosphate contaminants in wastewater using the heterogeneous iron-based photo-Fenton-like process.
  • University of Washington Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS CHEMICALS ACIDS.
  • Sigma-Aldrich. (n.d.). (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid.
  • University of Cambridge Safety Office. (n.d.). Disposal of Chemical Waste.
  • Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH COMMON INORGANIC ACIDS.
  • PubMed. (2024). Organophosphate esters in inert landfill soil: A case study.
  • Washington State Department of Ecology. (n.d.).
  • BLDpharm. (n.d.). 2377770-18-6|(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid.
  • National Center for Biotechnology Information. (n.d.). MeO-2PACz. PubChem Compound Summary for CID 154704514.
  • Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Environmental Protection Agency. (2026). Disposal of Pesticides.
  • CymitQuimica. (n.d.). CAS 2377770-18-6: 2-(3,6-Dimethoxycarbazol-9-yl)ethylphosphonic acid.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2019). Phosphonic acid, methyl-, dimethyl ester: Human health tier II assessment.

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